molecular formula C8H7F3O2 B1322516 3-Methoxy-5-(trifluoromethyl)phenol CAS No. 349-56-4

3-Methoxy-5-(trifluoromethyl)phenol

Cat. No.: B1322516
CAS No.: 349-56-4
M. Wt: 192.13 g/mol
InChI Key: DFOFNISQFZKBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C8H7F3O2 and its molecular weight is 192.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOFNISQFZKBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626599
Record name 3-Methoxy-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-56-4
Record name 3-Methoxy-5-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-methoxy-5-(trifluoromethyl)phenol (CAS No: 349-56-4).[1][2][3][][5] It is intended to serve as a foundational resource for professionals in research, development, and drug discovery. The document summarizes key quantitative data in structured tables, outlines general experimental protocols for property determination, and includes visualizations to illustrate logical workflows and structural relationships.

Chemical Identity and Structure

This compound is an aromatic organic compound, specifically a substituted phenol. Its structure consists of a benzene ring with three substituents: a hydroxyl group (-OH), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3). The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group significantly influences the compound's chemical reactivity and physical properties, particularly the acidity of the phenolic hydroxyl group.

A summary of its chemical identifiers is presented below.

IdentifierValue
CAS Number 349-56-4[1][2][3][][5][6]
Molecular Formula C8H7F3O2[1][2][3][][5][6]
IUPAC Name This compound[][6]
SMILES COC1=CC(=CC(=C1)O)C(F)(F)F[][5][6]
InChI Key DFOFNISQFZKBEY-UHFFFAOYSA-N[][6]
MDL Number MFCD09025418[1][5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueNotes
Molecular Weight 192.14 g/mol [2][3][5]
Appearance Off-white to light yellow solid[2]
Melting Point 74 - 76 °C[6]
Boiling Point 100 °C at 14 Torr[2][3]
Density 1.321 ± 0.06 g/cm³[2][3]Predicted
pKa 8.58 ± 0.10[2][3]Predicted
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[2][3][5]

Experimental Protocols

Detailed experimental protocols for the determination of the specific properties of this compound are not extensively published. However, standard methodologies for characterizing similar phenolic compounds are well-established. The following sections outline generalized protocols.

Determination of Melting Point

The melting point is a critical indicator of purity.

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (75 °C) and then increased slowly at a rate of 1-2 °C per minute.[2][3][6]

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (≤ 1 °C).

Determination of Acidity Constant (pKa)

The pKa value is determined by potentiometric titration, which measures the pH change of a solution upon the addition of a titrant.

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture, typically water-cosolvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: A calibrated pH meter is used to record the pH of the solution after each addition of the titrant.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point, where half of the phenol has been neutralized. The predicted pKa is approximately 8.58.[2][3]

Spectroscopic Analysis (NMR, IR)

Spectroscopic methods are essential for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

    • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Interpretation: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: The IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.

    • Interpretation: Key characteristic absorption bands are identified, such as the broad O-H stretch of the phenol, C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and the strong C-F stretches associated with the trifluoromethyl group.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

G cluster_ids Chemical Identifiers cluster_props Physicochemical Properties Compound 3-Methoxy-5- (trifluoromethyl)phenol CAS CAS: 349-56-4 Compound->CAS IUPAC IUPAC Name Compound->IUPAC SMILES SMILES String Compound->SMILES InChIKey InChIKey Compound->InChIKey MW Molecular Weight (192.14 g/mol) Compound->MW MP Melting Point (74-76 °C) Compound->MP pKa pKa (~8.58, Predicted) Compound->pKa

Caption: Structural Identity and Core Properties Relationship.

G cluster_analysis Analytical Characterization start Start: Compound Sample purification Purification (e.g., Recrystallization, Chromatography) start->purification mp Melting Point Analysis purification->mp Pure Sample nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Sample ms Mass Spectrometry purification->ms Pure Sample ir IR Spectroscopy purification->ir Pure Sample pka pKa Determination purification->pka Pure Sample data_analysis Data Analysis & Structure Confirmation mp->data_analysis nmr->data_analysis ms->data_analysis ir->data_analysis pka->data_analysis report Technical Report data_analysis->report

References

The Biological Activity of Trifluoromethylated Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into organic molecules has become a pivotal strategy in modern drug discovery and development. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic properties and steric profile. When appended to a phenolic scaffold, the trifluoromethyl group can profoundly influence the molecule's physicochemical and biological properties. This technical guide provides an in-depth exploration of the biological activities of trifluoromethylated phenols, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity of the phenolic hydroxyl group, enhances metabolic stability by blocking potential sites of oxidation, and increases lipophilicity, which can improve membrane permeability and bioavailability.[1][2] These attributes have led to the successful development of numerous drugs and clinical candidates containing the trifluoromethylphenol moiety, spanning a wide range of therapeutic areas. This guide aims to serve as a comprehensive resource for researchers engaged in the design and investigation of novel trifluoromethylated phenolic compounds.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for a selection of trifluoromethylated phenols across various assays. This data is intended to provide a comparative overview of their potency and efficacy.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition AssayIC50 (µM)Reference
Trifluoromethyl-containing Captopril AnalogAngiotensin Converting Enzyme (ACE)In vitro ACE inhibition assay0.0003[3]
Aminopyridine Derivative 9 S. aureus FabIEnzyme inhibition assay2.4[4]
Aminopyridine Derivative 9 H. influenzae FabIEnzyme inhibition assay4.2[4]
Indole Naphthyridinone 4 S. aureus FabIEnzyme inhibition assay-[4]
Indole Naphthyridinone 29 FabKEnzyme inhibition assayLow µM[4]
Indole Naphthyridinone 30 FabKEnzyme inhibition assayLow µM[4]

Table 2: Antimicrobial Activity Data

CompoundMicroorganismAssayMIC (µg/mL)Reference
Aminopyridine Derivative 9 S. aureusBroth microdilution0.5[4]
Caffeic AcidS. aureus (MRSA and MSSA)Broth microdilution256 - 1024[5]
Gallic AcidS. aureus (MRSA)Broth microdilution31 - 125[6]
Protocatechuic AcidVarious bacterial strainsBroth microdilution200 - 700[6]
Lignan 3′-demethoxy-6-O-demethylisoguaiacinS. aureusBroth microdilution25[7]
Lignan 3′-demethoxy-6-O-demethylisoguaiacinE. faecalisBroth microdilution12.5[7]
Lignan 3′-demethoxy-6-O-demethylisoguaiacinE. coliBroth microdilution50[7]
Lignan 3′-demethoxy-6-O-demethylisoguaiacinE. cloacaeBroth microdilution12.5[7]

Table 3: Receptor Binding Affinity Data

CompoundReceptorAssayKi (nM)Reference
Δ9-THCPCB1Radioligand binding assayHigh affinity[8]
Δ9-THCPCB2Radioligand binding assayHigh affinity[8]
CP-55,940CB1Radioligand binding assayLow nM[8]
CP-55,940CB2Radioligand binding assayLow nM[8]
WIN-55,212CB1Radioligand binding assayLow nM[8]
WIN-55,212CB2Radioligand binding assayLow nM (higher affinity than for CB1)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of trifluoromethylated phenols.

Synthesis of Trifluoromethylated Phenols

A general and practical two-step procedure for the O-trifluoromethylation of phenols involves the formation of an aryl xanthate intermediate followed by fluorinative desulfurization.[1][4][9][10]

Step 1: Xanthate Formation

  • To a solution of the starting phenol (1.0 equiv) in an anhydrous solvent such as acetonitrile or DMF, add a base (e.g., Cs2CO3, 2.0 equiv).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add an imidazolium methylthiocarbonothioyl salt (e.g., 1,3-dimethyl-2-(methylthio)imidazol-3-ium iodide, 1.1 equiv).[1]

  • Continue stirring at room temperature for 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl xanthate.

Step 2: O-Trifluoromethylation

  • Dissolve the aryl xanthate (1.0 equiv) in a dry solvent such as 1,2-dichloroethane.

  • Add a fluorinating agent, such as XtalFluor-E ([Et2NSF2]BF4, 3.0-5.0 equiv), and an activator, such as trichloroisocyanuric acid (TCCA, 1.0 equiv) or N-fluorobenzenesulfonimide (NFSI, 3.0 equiv).[1]

  • Heat the reaction mixture to 80 °C and stir for 3-48 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final aryl trifluoromethyl ether.

Enzyme Inhibition Assay: FabI

The inhibitory activity against enoyl-acyl carrier protein reductase (FabI) can be determined using a spectrophotometric assay that monitors the oxidation of NADH.[2][4][9]

  • Prepare stock solutions of the test compound in DMSO.

  • In a 96-well microtiter plate, add the assay buffer (e.g., 100 mM sodium phosphate, pH 7.5), NADH (final concentration 200 µM), and the test compound at various concentrations.

  • Add the purified FabI enzyme (e.g., S. aureus FabI, final concentration 3 µg/mL).

  • Pre-incubate the mixture at 30°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, crotonyl-CoA (final concentration 0.8 mM).

  • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

  • Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.[4][5]

  • Prepare serial twofold dilutions of the test compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Receptor Binding Assay: Cannabinoid Receptor 1 (CB1)

The binding affinity of compounds to the CB1 receptor can be determined using a radioligand competition binding assay.[11][12]

  • Prepare cell membranes from cells expressing the human CB1 receptor.

  • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4), the test compound at various concentrations, and a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940).

  • Add the CB1 receptor-containing membranes to initiate the binding reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the Ki values by nonlinear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Signaling Pathway Visualizations

Trifluoromethylated phenols, as part of the broader class of polyphenols, are known to modulate several key intracellular signaling pathways implicated in inflammation, cell survival, and proliferation. The following diagrams, generated using the DOT language, illustrate these potential interactions.

experimental_workflow cluster_synthesis Synthesis cluster_bioassays Biological Evaluation cluster_data Data Analysis Phenol Phenol Xanthate Xanthate Phenol->Xanthate Step 1 Trifluoromethylated_Phenol Trifluoromethylated_Phenol Xanthate->Trifluoromethylated_Phenol Step 2 Enzyme_Inhibition Enzyme_Inhibition Trifluoromethylated_Phenol->Enzyme_Inhibition Antimicrobial_Assay Antimicrobial_Assay Trifluoromethylated_Phenol->Antimicrobial_Assay Receptor_Binding Receptor_Binding Trifluoromethylated_Phenol->Receptor_Binding IC50 IC50 Enzyme_Inhibition->IC50 MIC MIC Antimicrobial_Assay->MIC Ki Ki Receptor_Binding->Ki

General experimental workflow for trifluoromethylated phenols.

nfkb_pathway Trifluoromethylated Phenol Trifluoromethylated Phenol IKK IKK Trifluoromethylated Phenol->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription pi3k_akt_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Trifluoromethylated Phenol Trifluoromethylated Phenol Trifluoromethylated Phenol->PI3K Inhibits? Trifluoromethylated Phenol->Akt Inhibits? mapk_pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Trifluoromethylated Phenol Trifluoromethylated Phenol Trifluoromethylated Phenol->MAPKKK Inhibits? Trifluoromethylated Phenol->MAPKK Inhibits? Trifluoromethylated Phenol->MAPK Inhibits? Inflammation & Proliferation Inflammation & Proliferation Transcription Factors->Inflammation & Proliferation

References

Spectroscopic Profile of 3-methoxy-5-(trifluoromethyl)phenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the aromatic compound 3-methoxy-5-(trifluoromethyl)phenol, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a concise reference for the characterization of this compound.

Molecular Structure and Properties

IUPAC Name: this compound CAS Number: 349-56-4[] Molecular Formula: C₈H₇F₃O₂ InChI Key: DFOFNISQFZKBEY-UHFFFAOYSA-N[] SMILES: COC1=CC(=CC(=C1)O)C(F)(F)F[]

Spectroscopic Data Analysis Workflow

The characterization of this compound relies on a suite of spectroscopic techniques. The general workflow for acquiring and interpreting these data is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structural Elucidation and Verification NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Spectroscopic Data Summary

While a comprehensive, publicly available dataset for this compound is not consolidated in a single source, the following tables represent expected values and data from closely related analogs. This information serves as a predictive guide for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the phenolic hydroxyl proton. The trifluoromethyl group will influence the chemical shifts of the aromatic protons due to its strong electron-withdrawing nature.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H stretch (phenol)3200-3600Broad
C-H stretch (aromatic)3000-3100Sharp
C-H stretch (methoxy)2850-3000Sharp
C=C stretch (aromatic)1450-1600Medium to strong
C-O stretch (phenol)1200-1260Strong
C-O stretch (methoxy)1000-1100Strong
C-F stretch1100-1350Strong, often multiple bands
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected. Fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃), the trifluoromethyl group (•CF₃), or other characteristic fragments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific protocols for this compound are not published, general procedures for NMR, IR, and MS analysis are outlined below.

General NMR Protocol:

  • Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz), using the residual solvent peak as an internal reference.

General IR Protocol:

  • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Record the spectrum over the range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionize the sample using a standard electron energy (e.g., 70 eV).

  • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

This document serves as a foundational guide. Researchers are encouraged to acquire and report complete spectroscopic data for this compound to contribute to the collective chemical knowledge base.

References

The Strategic Utility of 3-Methoxy-5-(trifluoromethyl)phenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methoxy-5-(trifluoromethyl)phenol is a valuable fluorinated building block in organic synthesis, prized for its unique electronic and steric properties. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring creates a distinct reactivity profile, making it an attractive starting material for the synthesis of complex molecules, particularly in the realm of drug discovery. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this phenol derivative a key intermediate for accessing novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a strategic building block in organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in synthetic protocols.

PropertyValueReference
CAS Number 349-56-4[][3]
Molecular Formula C₈H₇F₃O₂[][3]
Molecular Weight 192.14 g/mol [][3]
IUPAC Name This compound[]
SMILES COC1=CC(=CC(=C1)O)C(F)(F)F[]
Melting Point 75 °C
Boiling Point 100 °C at 14 Torr
pKa 8.58 ± 0.10 (Predicted)

Synthesis of this compound

While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established organic transformations. A common strategy involves the synthesis of the corresponding aniline derivative, followed by a diazotization-hydrolysis sequence to furnish the desired phenol.

Conceptual Synthetic Workflow

Synthesis_Workflow start Starting Materials step1 Synthesis of 3-Methoxy-5-(trifluoromethyl)aniline start->step1 step2 Diazotization of Aniline step1->step2 NaNO₂, HCl step3 Hydrolysis of Diazonium Salt step2->step3 H₂O, Δ product This compound step3->product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)aniline

This intermediate can be prepared from commercially available starting materials, such as 3,5-dinitrobenzotrifluoride, through a sequence of nucleophilic aromatic substitution with methoxide, followed by reduction of the remaining nitro group.

Step 2: Diazotization of 3-Methoxy-5-(trifluoromethyl)aniline and Subsequent Hydrolysis

This two-step, one-pot procedure is a standard method for the conversion of an aromatic amine to a phenol.

  • Materials: 3-Methoxy-5-(trifluoromethyl)aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water, Ice.

  • Procedure:

    • A solution of 3-methoxy-5-(trifluoromethyl)aniline in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

    • An aqueous solution of sodium nitrite is added dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

    • The reaction mixture is then slowly heated to induce hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.

    • After the gas evolution ceases, the mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Purification can be achieved by column chromatography or recrystallization.

Applications as a Building Block in Organic Synthesis

The strategic placement of the methoxy and trifluoromethyl groups on the phenol ring allows for a range of synthetic transformations, making it a versatile building block. The hydroxyl group can undergo O-alkylation and O-acylation, while the aromatic ring is amenable to electrophilic substitution, directed by the activating methoxy and hydroxyl groups.

Synthesis of a Schiff Base Derivative

A notable application demonstrating the utility of the amino precursor to our target phenol is in the synthesis of a Schiff base, (Z)-3-({[3-methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol. Schiff bases are important intermediates in the synthesis of various biologically active compounds.[4]

Schiff_Base_Synthesis aniline 3-Methoxy-5- (trifluoromethyl)aniline product (Z)-3-({[3-methoxy-5-(trifluoromethyl)phenyl]- imino}methyl)benzene-1,2-diol aniline->product Reflux in Ethanol aldehyde 2,3-Dihydroxy- benzaldehyde aldehyde->product

Caption: Reaction scheme for the synthesis of a Schiff base.

Experimental Protocol for Schiff Base Synthesis:

  • Materials: 3-Methoxy-5-(trifluoromethyl)aniline (0.25 mmol), 2,3-dihydroxybenzaldehyde (0.25 mmol), Ethanol (30 mL).

  • Procedure:

    • Solutions of 3-methoxy-5-(trifluoromethyl)aniline in ethanol (15 mL) and 2,3-dihydroxybenzaldehyde in ethanol (15 mL) are mixed.

    • The resulting mixture is stirred and heated under reflux for 5 hours.

    • The reaction mixture is then cooled, and the solvent is evaporated to yield the crude product.

    • Single crystals of the Schiff base can be obtained by slow evaporation from an ethanol solution.[4]

ReactantMolar Equivalent
3-Methoxy-5-(trifluoromethyl)aniline1.0
2,3-Dihydroxybenzaldehyde1.0
Product Yield 65%

Potential Applications in Drug Discovery

Hypothetical Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow for the utilization of this compound in a drug discovery program, for instance, in the development of kinase inhibitors.

Drug_Discovery_Workflow start This compound step1 Library Synthesis (e.g., Etherification, Coupling Reactions) start->step1 step2 High-Throughput Screening (e.g., Kinase Inhibition Assays) step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization (Structure-Activity Relationship Studies) step3->step4 step5 Preclinical Development step4->step5 end Drug Candidate step5->end

Caption: A generalized workflow for drug discovery starting from the building block.

Conclusion

This compound represents a strategically important building block for organic synthesis. Its unique substitution pattern provides a platform for the synthesis of a diverse range of complex molecules. The demonstrated utility of its amino precursor in the synthesis of Schiff bases highlights the potential for this compound and its derivatives in the construction of novel chemical entities with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this phenol will undoubtedly uncover new synthetic methodologies and lead to the development of innovative molecules with valuable properties.

References

An In-depth Technical Guide on the Solubility of 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential when considering its solubility. Key properties of 3-methoxy-5-(trifluoromethyl)phenol are summarized below.

PropertyValueReference
Molecular Formula C₈H₇F₃O₂[1][2][3][]
Molecular Weight 192.14 g/mol [1][2][5]
Melting Point 74°C to 76°C[2]
Boiling Point 100°C at 14 Torr[1][5]
Density (Predicted) 1.321 ± 0.06 g/cm³[1][5]
pKa (Predicted) 8.58 ± 0.10[1][5]
Appearance Off-white to light yellow solid[5]

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented in readily accessible literature. However, based on its chemical structure—a substituted phenol—general solubility trends can be anticipated. The presence of a polar hydroxyl group suggests potential solubility in polar organic solvents, while the trifluoromethyl and phenyl groups introduce nonpolar characteristics that may allow for solubility in less polar environments.

To obtain precise solubility data, experimental determination is necessary. The following table has been structured to present such data once determined.

SolventSolvent ClassSolubility ( g/100 mL) at 25°CMolar Solubility (mol/L) at 25°C
Toluene Aromatic HydrocarbonData Not AvailableData Not Available
Dichloromethane Halogenated HydrocarbonData Not AvailableData Not Available
Methanol Polar ProticData Not AvailableData Not Available
Ethanol Polar ProticData Not AvailableData Not Available
Acetone KetoneData Not AvailableData Not Available
Ethyl Acetate EsterData Not AvailableData Not Available
Dimethylformamide (DMF) Polar AproticData Not AvailableData Not Available
Dimethyl Sulfoxide (DMSO) Polar AproticData Not AvailableData Not Available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • For more effective separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microcrystals.

    • Accurately dilute a known volume of the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of the compound at known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow and Data Visualization

The logical workflow for the experimental determination of solubility is illustrated in the following diagram.

Solubility_Determination_Workflow start Start add_excess Add excess 3-methoxy-5- (trifluoromethyl)phenol to vial start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent equilibration Equilibrate at constant temperature (24-48h) add_solvent->equilibration separation Separate solid and liquid phases (centrifugation/settling) equilibration->separation filtration Filter supernatant separation->filtration dilution Dilute filtrate to a known concentration filtration->dilution quantification Quantify concentration (e.g., HPLC, UV-Vis) dilution->quantification calculate Calculate solubility quantification->calculate end End calculate->end

Experimental workflow for solubility determination.

This guide provides a comprehensive starting point for researchers and professionals working with this compound. While published quantitative solubility data is sparse, the provided experimental protocol offers a robust method for its determination, enabling informed decisions in drug development and other scientific applications.

References

The Trifluoromethyl Group on a Phenol Ring: A Comprehensive Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group onto a phenol ring profoundly alters the molecule's physicochemical properties, making it a cornerstone of modern medicinal chemistry, agrochemical development, and materials science. This in-depth technical guide explores the core principles governing the reactivity of trifluoromethyl-substituted phenols, providing detailed experimental insights and quantitative data for researchers in the field.

Core Principles: The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect).[1][2] This electronic influence is central to its impact on the phenol ring's reactivity. The high electronegativity of the fluorine atoms polarizes the C-F bonds, drawing electron density away from the aromatic system.[3] This electron withdrawal has several key consequences:

  • Increased Acidity: The CF3 group significantly increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion.[4] The negative charge on the phenoxide is delocalized across the aromatic ring and further stabilized by the inductive effect of the CF3 group.[4]

  • Ring Deactivation: The aromatic ring is deactivated towards electrophilic aromatic substitution.[2] The reduced electron density makes the ring less susceptible to attack by electrophiles.

  • Modified Reaction Pathways: The strong electron-withdrawing nature of the CF3 group can facilitate unique chemical transformations not typically observed in unsubstituted phenols.

Below is a diagram illustrating the electronic effects of the trifluoromethyl group on a phenol ring.

electronic_effects cluster_phenol Trifluoromethylphenol cluster_reactivity Reactivity Consequences phenol Phenol Ring (Electron Deficient) oh OH Group (Acidic Proton) phenol->oh Stabilizes Phenoxide acidity Increased Acidity phenol->acidity electrophilic Deactivation to Electrophilic Attack phenol->electrophilic nucleophilic Activation to Nucleophilic Attack (ortho/para) phenol->nucleophilic cf3 CF3 Group (-I Effect) cf3->phenol e- withdrawal

Electronic effects of the CF3 group.

Quantitative Data: Physicochemical Properties

The impact of the trifluoromethyl group on the acidity of phenols is quantifiable through their pKa values. The position of the CF3 group on the ring influences the extent of this effect.

CompoundpKa in WaterReference
Phenol9.95[4]
2-(Trifluoromethyl)phenol8.8[4]
3-(Trifluoromethyl)phenol9.5[4]
4-(Trifluoromethyl)phenol8.51[4]
Pentakis(trifluoromethyl)phenolNot specified[5]

Key Reactions and Experimental Protocols

Trifluoromethyl-substituted phenols participate in a variety of chemical transformations. This section details the methodologies for several key reactions.

O-Trifluoromethylation of Phenols

The synthesis of aryl trifluoromethyl ethers from phenols is a valuable transformation. A two-step procedure involving xanthate formation followed by reaction with a fluorinating agent is an effective method.[6][7][8][9]

Experimental Protocol: Sequential Xanthalation and O-Trifluoromethylation [6][9]

Step 1: Xanthate Formation

  • To a solution of the phenol (1.0 equiv) in acetonitrile (0.5 M) is added an imidazolium salt (e.g., 1,3-dimethyl-2-(methylthio)imidazolium iodide) (1.0 equiv) and a mild base such as potassium carbonate (1.1 equiv).

  • The reaction mixture is stirred at room temperature until the phenol is consumed, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding aryl xanthate.

Step 2: O-Trifluoromethylation

  • To a solution of the aryl xanthate (1.0 equiv) in a suitable solvent such as dichloromethane is added XtalFluor-E (a fluorinating agent) and an activator like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI).[6][9]

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the product is extracted and purified by column chromatography to afford the aryl trifluoromethyl ether.

The following diagram outlines the experimental workflow for this two-step synthesis.

o_trifluoromethylation_workflow start Start: Phenol xanthate_formation Step 1: Xanthate Formation - Imidazolium Salt - Mild Base (K2CO3) - Acetonitrile start->xanthate_formation xanthate_intermediate Aryl Xanthate Intermediate xanthate_formation->xanthate_intermediate o_trifluoromethylation Step 2: O-Trifluoromethylation - XtalFluor-E - TCCA or NFSI - Dichloromethane xanthate_intermediate->o_trifluoromethylation purification Purification (Column Chromatography) o_trifluoromethylation->purification product Product: Aryl Trifluoromethyl Ether purification->product

O-Trifluoromethylation Workflow.
Spontaneous Aqueous Defluorination

Under aqueous conditions, particularly in their deprotonated phenolate form, ortho- and para-trifluoromethylphenols can undergo spontaneous defluorination.[4] The meta-substituted isomer is resistant to this reaction.[4]

Experimental Protocol: Hydrolysis of Trifluoromethylphenols [4]

  • Prepare buffered aqueous solutions at various pH values (e.g., pH 6.2 to 10.8).

  • Dissolve the trifluoromethylphenol in the buffered solution to a known concentration.

  • Maintain the solutions at a constant temperature (e.g., 40 °C) and collect aliquots at different time intervals.

  • Analyze the aliquots using techniques such as UHPLC-Orbitrap-HRMS and in situ 19F NMR to identify and quantify the parent compound and its degradation products, including hydroxybenzoic acids and fluoride ions.[4]

The proposed mechanism for this defluorination is depicted below.

defluorination_mechanism tfmp ortho/para-Trifluoromethylphenolate elimination β-Elimination of F- tfmp->elimination intermediate Quinone Difluoromethide Intermediate elimination->intermediate nucleophilic_attack Nucleophilic Attack by H2O or OH- intermediate->nucleophilic_attack hba Hydroxybenzoic Acid (Final Product) nucleophilic_attack->hba

Defluorination Mechanism.
Electrophilic Trifluoromethylthiolation

The introduction of the trifluoromethylthio (SCF3) group, which is highly lipophilic, can be achieved through electrophilic substitution on the phenol ring.[10]

Experimental Protocol: Electrophilic Trifluoromethylthiolation of Phenols [10]

  • Dissolve the substituted phenol (1.0 equiv) in a suitable solvent like dichloromethane.

  • Add N-(trifluoromethylsulfanyl)aniline (PhNHSCF3) (1.3 equiv) as the electrophilic SCF3 source.

  • Add a promoter, such as BF3·Et2O or triflic acid (1.3 equiv). Less reactive phenols may require the stronger acid, triflic acid.[10]

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and purify the product by column chromatography. The reaction is highly para-selective. For para-substituted phenols, ortho-substitution occurs.[10]

Applications in Drug Development

The unique properties imparted by the trifluoromethyl group are highly advantageous in drug design.[3][11][12][13]

  • Enhanced Metabolic Stability: The C-F bond is very strong, and the CF3 group is resistant to oxidative metabolism by cytochrome P450 enzymes.[3][13]

  • Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3][11][13]

  • Improved Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of a drug molecule, leading to stronger interactions with its biological target.[11]

  • Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for fine-tuning of a drug's properties.[13]

A prominent example is the antidepressant fluoxetine, where the trifluoromethyl group is crucial for its activity as a selective serotonin reuptake inhibitor (SSRI).[13] The CF3 group enhances its lipophilicity, facilitating brain penetration.[13]

The general influence of trifluoromethylated phenols on drug properties can be summarized in the following logical flow.

drug_development_logic start Introduction of CF3 Group on Phenol Moiety properties Altered Physicochemical Properties start->properties lipophilicity Increased Lipophilicity properties->lipophilicity metabolic_stability Enhanced Metabolic Stability properties->metabolic_stability binding_affinity Improved Binding Affinity properties->binding_affinity pk_pd Modulated Pharmacokinetics (PK) and Pharmacodynamics (PD) lipophilicity->pk_pd metabolic_stability->pk_pd binding_affinity->pk_pd outcome Improved Drug Efficacy and Safety Profile pk_pd->outcome

Logic Flow in Drug Development.

References

A Comprehensive Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Commercial Availability, and Synthetic Methodologies of a Key Fluorinated Phenolic Compound

Introduction

3-Methoxy-5-(trifluoromethyl)phenol is a fluorinated aromatic compound of increasing interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The presence of both a methoxy and a trifluoromethyl group on the phenol ring imparts unique electronic and lipophilic properties, making it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a thorough overview of its commercial availability, physicochemical characteristics, and a detailed, albeit inferred, synthetic protocol.

Commercial Availability and Suppliers

This compound is readily available for research and development purposes from a variety of chemical suppliers. Key suppliers include BOC Sciences, Thermo Scientific, and BLD Pharm, among others. The compound is typically offered in purities of 97% or higher. Pricing and packaging options vary by supplier, with quantities generally ranging from milligrams to kilograms. Researchers are advised to request certificates of analysis from suppliers to obtain lot-specific purity and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis and biological assays.

PropertyValueSource
CAS Number 349-56-4[]
Molecular Formula C₈H₇F₃O₂[]
Molecular Weight 192.14 g/mol []
Melting Point 75 °C[2]
Boiling Point 100 °C at 14 Torr[2]
Density 1.321 g/cm³ (Predicted)[3]
pKa 8.58 (Predicted)[3]
Appearance Off-white to light yellow solidMultiple Supplier Catalogs
Solubility Soluble in organic solvents such as methanol and ethanol.[4]

Synthesis and Experimental Protocols

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction1 Step 1: Selective Monomethylation cluster_product Final Product cluster_workup Work-up and Purification 3,5-dihydroxybenzotrifluoride 3,5-dihydroxybenzotrifluoride Selective Monomethylation Selective Monomethylation 3,5-dihydroxybenzotrifluoride->Selective Monomethylation Reacts with Workup Aqueous work-up Extraction with organic solvent Selective Monomethylation->Workup Yields crude product for Reagents1 Dimethyl sulfate (DMS) or Methyl iodide (MeI) Base (e.g., K2CO3 or NaH) Solvent (e.g., Acetone or DMF) Reagents1->Selective Monomethylation Using This compound This compound Purification Column chromatography Recrystallization Workup->Purification Followed by Purification->this compound To yield pure

Caption: A logical workflow for the synthesis of this compound.

Inferred Experimental Protocol

Objective: To synthesize this compound from 3,5-dihydroxybenzotrifluoride.

Materials:

  • 3,5-dihydroxybenzotrifluoride

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a solution of 3,5-dihydroxybenzotrifluoride (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.1 equivalents).

  • Monomethylation: Stir the suspension at room temperature and add dimethyl sulfate (1 equivalent) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours or until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Note: This is a generalized and inferred protocol. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a high yield and purity.

Applications in Research and Drug Development

While specific experimental uses of this compound are not extensively documented in the currently available literature, its structural motifs suggest significant potential in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The phenolic hydroxyl and methoxy groups provide sites for further chemical modification, allowing for the generation of diverse compound libraries for screening.

A related compound, 3-methoxy-5-(trifluoromethyl)aniline, has been used as a precursor in the synthesis of Schiff bases, indicating the utility of the 3-methoxy-5-(trifluoromethyl)phenyl scaffold in constructing more complex molecules. It is plausible that this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents where the specific substitution pattern is advantageous for biological activity.

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the searched literature linking this compound to the modulation of specific signaling pathways or demonstrating its inherent biological activity. However, many phenolic compounds are known to possess antioxidant and anti-inflammatory properties. Furthermore, the introduction of a trifluoromethyl group can significantly alter the biological profile of a molecule.

Hypothetical Research Workflow for Investigating Biological Activity

G cluster_compound Test Compound cluster_screening Initial Screening cluster_target Target Identification cluster_pathway Pathway Analysis Compound This compound Cell_Viability Cell Viability/Toxicity Assays (e.g., MTT, LDH) Compound->Cell_Viability Test for Phenotypic_Screening Phenotypic Screening (e.g., Anti-inflammatory, Antiproliferative) Cell_Viability->Phenotypic_Screening If non-toxic, proceed to Target_ID Target Identification Assays (e.g., Kinase profiling, Receptor binding) Phenotypic_Screening->Target_ID If active, proceed to Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-Akt) Target_ID->Pathway_Analysis To elucidate mechanism

Caption: A hypothetical workflow for investigating the biological activity of this compound.

Researchers interested in exploring the biological potential of this compound could follow a workflow similar to the one depicted above. Initial studies would likely involve cytotoxicity and phenotypic screening assays to identify any interesting biological effects. Subsequent target identification and pathway analysis studies would then be necessary to elucidate the mechanism of action.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for the development of new chemical entities in the pharmaceutical and agrochemical industries. While its direct biological applications and involvement in signaling pathways are yet to be extensively explored, its unique combination of functional groups makes it an attractive starting point for the design and synthesis of novel molecules with tailored properties. This guide provides a foundational resource for researchers and professionals looking to incorporate this promising compound into their research and development programs. Further investigation into its synthesis, reactivity, and biological activity is warranted and is expected to unveil new opportunities for its application.

References

A Technical Guide to the Preliminary Toxicity Screening of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preliminary toxicity screening of fluorinated phenols. It includes quantitative toxicity data, detailed experimental protocols for key in vitro assays, and a discussion of the potential signaling pathways involved in their mechanism of action.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the in vitro and in vivo toxicity of selected fluorinated phenols and their derivatives. This information is crucial for the initial assessment of a compound's potential toxicity and for guiding dose selection in further studies.

Table 1: In Vitro Cytotoxicity of a 3-(1-Aminoethyl)-4-fluorophenol Derivative

CompoundTarget EnzymeIC50 (nM)Cytotoxicity CC50 (µM) in SH-SY5Y cellsSelectivity Index (MAO-B) (CC50 / IC50)
Compound XMAO-A150502,000
MAO-B25
AChE5,000
ClorgylineMAO-A525N/A
MAO-B>10,000
AChE>10,000
SelegilineMAO-A>10,000303,000
MAO-B10
AChE>10,000
DonepezilMAO-A>10,00015N/A
MAO-B>10,000
AChE8

Data extracted from a comparative guide on compounds derived from 3-(1-Aminoethyl)-4-fluorophenol. Lower IC50 values indicate higher inhibitory potency, while a higher Selectivity Index suggests a more favorable therapeutic window.[1]

Table 2: Acute Oral Toxicity (LD50) of Selected Fluorinated Compounds in Rodents

CompoundSpeciesLD50 (mg/kg)
4-FluorophenolMouse312 (Intraperitoneal)
4-Nitrophenyl monochloromethyl (phenyl) phosphinateRat (female)242

LD50 is the dose that is lethal to 50% of the tested animal population.[2][3] It is a standard measure of acute toxicity.[4][5]

Experimental Protocols for In Vitro Toxicity Screening

A battery of in vitro assays is typically employed for the preliminary toxicity screening of novel compounds. These assays are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and lysosomal function. Below are detailed protocols for three commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[6] The formation of formazan crystals, which are subsequently solubilized, is proportional to the number of viable cells.

Materials:

  • Cells in culture

  • Test compound (fluorinated phenol)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Complete culture medium

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C.[1]

  • Compound Exposure: Prepare serial dilutions of the fluorinated phenol in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]

Materials:

  • Cells in culture

  • Test compound (fluorinated phenol)

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Lysis buffer (for positive control)

  • Complete culture medium

Protocol:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer to induce complete cell death.

    • Background: Medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[8]

Materials:

  • Cells in culture

  • Test compound (fluorinated phenol)

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Complete culture medium

Protocol:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After the desired exposure time, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C in a CO₂ incubator.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of the treated cells to that of the vehicle control. The IC50 value can then be determined.

Signaling Pathways in Fluorinated Phenol Toxicity

While the specific signaling pathways modulated by fluorinated phenols are still under extensive investigation, research on polyphenols provides valuable insights into their potential mechanisms of action. Polyphenols are known to interact with various signaling cascades that regulate cell proliferation, apoptosis, and inflammation.[9]

Key signaling pathways that may be affected by fluorinated phenols include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a wide range of stimuli. Polyphenols have been shown to modulate MAPK signaling, which can lead to either cell survival or apoptosis depending on the specific context and cell type.[9]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Some polyphenols can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[9]

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. The inhibition of NF-κB activation is a common mechanism by which polyphenols exert their anti-inflammatory and anti-cancer effects.[9]

Further research is necessary to elucidate the precise interactions of fluorinated phenols with these and other signaling pathways to better understand their toxicological profiles.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for preliminary toxicity screening and a simplified representation of a signaling pathway potentially affected by fluorinated phenols.

Toxicity_Screening_Workflow cluster_invitro In Vitro Screening cluster_decision Decision Point cluster_further_studies Further Investigation start Fluorinated Phenol Compound assay_selection Select Cytotoxicity Assays (MTT, LDH, Neutral Red) start->assay_selection dose_response Dose-Response Experiment assay_selection->dose_response data_analysis Data Analysis (Calculate IC50) dose_response->data_analysis decision Toxic? data_analysis->decision mechanistic_studies Mechanistic Studies (e.g., Signaling Pathways) decision->mechanistic_studies Yes in_vivo In Vivo Toxicity Testing decision->in_vivo No

Preliminary Toxicity Screening Workflow for Fluorinated Phenols.

Signaling_Pathway cluster_cellular_response Cellular Response fp Fluorinated Phenol receptor Cell Surface Receptor fp->receptor binds pi3k PI3K receptor->pi3k mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk akt Akt pi3k->akt nfkb NF-κB akt->nfkb proliferation Proliferation akt->proliferation inhibits apoptosis Apoptosis akt->apoptosis inhibits mapk->nfkb mapk->proliferation mapk->apoptosis inflammation Inflammation nfkb->inflammation

Potential Signaling Pathways Modulated by Fluorinated Phenols.

References

Methodological & Application

detailed experimental protocol for the synthesis of 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-methoxy-5-(trifluoromethyl)phenol, a valuable intermediate in pharmaceutical and agrochemical research. The described two-step synthesis commences with the commercially available 3-methoxy-5-(trifluoromethyl)aniline and proceeds through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This method is based on established chemical transformations and has been adapted to provide a reliable and scalable procedure.

Experimental Protocol

The synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The first step involves the conversion of the starting aniline derivative to a diazonium salt, which is then hydrolyzed in the second step to yield the desired phenol.

Step 1: Diazotization of 3-methoxy-5-(trifluoromethyl)aniline

This procedure details the formation of the diazonium salt of 3-methoxy-5-(trifluoromethyl)aniline.

Materials and Reagents:

  • 3-methoxy-5-(trifluoromethyl)aniline

  • Sulfuric acid (H₂SO₄), 25% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Urea

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a 25% aqueous solution of sulfuric acid.

  • To this acidic solution, slowly add 3-methoxy-5-(trifluoromethyl)aniline with continuous stirring over a period of 30 minutes.

  • Cool the resulting mixture to 0-5 °C using an ice bath.

  • Prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. The temperature should be strictly maintained between 0-5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue to stir the reaction mixture at 0-5 °C for an additional 3 hours to ensure the completion of the diazotization reaction.

  • To quench any excess nitrous acid, add a small amount of urea to the reaction mixture until a starch-iodide paper test indicates the absence of nitrous acid (the paper will no longer turn blue).

  • The resulting diazonium salt solution is used immediately in the subsequent hydrolysis step without isolation.

Step 2: Hydrolysis of the Diazonium Salt to this compound

This part of the protocol describes the conversion of the diazonium salt to the final phenol product via steam distillation hydrolysis, a technique that helps to minimize the formation of by-products and improve the yield and purity of the final product.[1]

Materials and Reagents:

  • Diazonium salt solution from Step 1

  • Urea

  • Distilled water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

Procedure:

  • In a separate reaction flask equipped for steam distillation, add urea and a specific volume of water. The weight ratio of urea to the initial 3-methoxy-5-(trifluoromethyl)aniline should be approximately 0.1:1, and the weight ratio of water to the aniline should be between 2.6:1 and 3.9:1.[1]

  • Heat the water-urea mixture and begin passing steam through the flask to achieve a distillation temperature of 98-102 °C.[1]

  • Once steam distillation is underway and distillate is being collected, begin the slow, dropwise addition of the previously prepared cold diazonium salt solution into the hot water-urea mixture. The addition rate should be controlled to match the rate of distillation, which is typically carried out over 3-5 hours.[1]

  • Continue the steam distillation for an additional 3-5 hours after the complete addition of the diazonium salt solution to ensure all the product is distilled over.[1]

  • The distillate will contain an aqueous layer and the product, which may separate as an oil or solid.

  • Separate the product from the aqueous layer.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane, to recover any dissolved product.

  • Combine the initial product with the organic extracts.

  • Dry the combined organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by a suitable method such as distillation or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on a representative reaction and may be scaled accordingly.

ParameterValueReference
Starting Material
3-methoxy-5-(trifluoromethyl)aniline1 mole equivalentCommercially Available
Diazotization
Sulfuric Acid (25% aq.)~10 mole equivalents[1]
Sodium Nitrite1.1 mole equivalents[1]
Reaction Temperature0-5 °C[1]
Reaction Time3 hours[1]
Hydrolysis
Urea0.1 weight equivalent (to aniline)[1]
Water2.6-3.9 weight equivalents (to aniline)[1]
Distillation Temperature98-102 °C[1]
Addition/Distillation Time6-10 hours[1]
Product
Expected Yield>90%[1]
PurityHigh (with steam distillation)[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis start Start with 3-methoxy-5-(trifluoromethyl)aniline add_acid Add to 25% H₂SO₄ start->add_acid cool Cool to 0-5 °C add_acid->cool add_nitrite Slowly add NaNO₂ solution cool->add_nitrite react Stir for 3 hours at 0-5 °C add_nitrite->react quench Quench with Urea react->quench diazonium_salt Diazonium Salt Solution (Use Immediately) quench->diazonium_salt add_diazonium Slowly add Diazonium Salt Solution diazonium_salt->add_diazonium prepare_distillation Prepare Steam Distillation Apparatus with Urea and Water heat_distill Heat to 98-102 °C prepare_distillation->heat_distill heat_distill->add_diazonium distill Continue Steam Distillation add_diazonium->distill collect Collect Distillate distill->collect workup Work-up: Separate Product, Extract Aqueous Layer collect->workup purify Purify Crude Product workup->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

This detailed protocol provides a robust method for the synthesis of this compound, a key building block for various applications in the life sciences and material sciences. Adherence to the specified conditions, particularly temperature control during the diazotization step and the use of steam distillation for hydrolysis, is crucial for achieving high yields and purity.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-methoxy-5-(trifluoromethyl)phenol in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in organic synthesis. As phenols are not direct partners in this palladium-catalyzed reaction, two primary strategies are presented: the conversion of the phenol into a reactive electrophile (an aryl triflate) followed by coupling, and the transformation of the phenol into a nucleophilic partner (a boronic acid) for subsequent reaction. A third, more streamlined one-pot approach is also discussed.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[2][3][4] The trifluoromethyl group in this compound makes it a valuable building block for introducing this important pharmacophore into complex molecules.

This document outlines two primary pathways for incorporating the 3-methoxy-5-(trifluoromethyl)phenyl moiety via Suzuki coupling, providing detailed experimental procedures and representative reaction parameters.

Strategy 1: Activation of this compound as an Aryl Triflate

In this approach, the phenolic hydroxyl group is converted into a trifluoromethanesulfonate (triflate, -OTf) group, an excellent leaving group for palladium-catalyzed cross-coupling reactions.[1][5] This two-step sequence involves the initial synthesis of the aryl triflate, followed by the Suzuki coupling with a suitable boronic acid.

Part A: Synthesis of 3-methoxy-5-(trifluoromethyl)phenyl trifluoromethanesulfonate

Reaction Scheme: (Image depicting the reaction of this compound with triflic anhydride in the presence of a base to form the corresponding aryl triflate)

Experimental Protocol:

A common and effective method for the synthesis of aryl triflates involves the use of triflic anhydride in the presence of a non-nucleophilic base like pyridine.[6] An alternative, amine-free protocol under biphasic conditions offers simplified workup and purification.[7][8]

Protocol using Pyridine:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at -10 °C under an inert atmosphere (e.g., argon or nitrogen), add pyridine (1.1 eq.) dropwise.[6]

  • Slowly add triflic anhydride (1.1 eq.) to the stirred solution, maintaining the temperature below -2 °C.[6]

  • After the addition is complete, stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature.[6]

  • Upon reaction completion (monitored by TLC or LC-MS), quench the reaction by adding water.[6]

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Representative Data for Aryl Triflate Synthesis:

Phenol SubstrateReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorophenolTriflic AnhydridePyridineDCM-10 to RT1>95[6]
Various PhenolsTriflic Anhydrideaq. NaOHTolueneRT<185-98[7]
Various PhenolsN-PhenyltriflimideK₂CO₃THF120 (Microwave)0.169-91[9]
Part B: Suzuki Coupling of 3-methoxy-5-(trifluoromethyl)phenyl trifluoromethanesulfonate

Reaction Scheme: (Image depicting the Suzuki coupling of 3-methoxy-5-(trifluoromethyl)phenyl trifluoromethanesulfonate with a generic arylboronic acid)

Experimental Protocol:

The Suzuki coupling of aryl triflates is a well-established transformation. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

  • In a Schlenk flask, combine 3-methoxy-5-(trifluoromethyl)phenyl trifluoromethanesulfonate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.) or Cs₂CO₃ (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., PCy₃, P(t-Bu)₃, SPhos, XPhos).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as 1,4-dioxane/water or toluene/water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[2]

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Data for Suzuki Coupling of Aryl Triflates:

Aryl TriflateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Chlorophenyl triflate2-Methylphenylboronic acidPd(OAc)₂ (1.5)PCy₃ (3.0)K₃PO₄TolueneRT94[10]
Various Aryl triflatesArylboronic acidsPd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)CsF or K₃PO₄Dioxane8075-98[10]
2-Chloro-5-trifloylpyridinePhenylboronic acidPdCl₂ (5)NoneKFAcetonitrileRT95[11]

Strategy 2: this compound as a Boronic Acid Derivative

An alternative and often more direct approach is to utilize the commercially available 3-methoxy-5-(trifluoromethyl)phenylboronic acid as the nucleophilic partner in the Suzuki coupling.[12][13]

Reaction Scheme: (Image depicting the Suzuki coupling of 3-methoxy-5-(trifluoromethyl)phenylboronic acid with a generic aryl halide)

Experimental Protocol:

This protocol outlines a general procedure for the Suzuki coupling of 3-methoxy-5-(trifluoromethyl)phenylboronic acid with an aryl halide.

  • To a reaction vessel, add the aryl halide (1.0 eq.), 3-methoxy-5-(trifluoromethyl)phenylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3) and, if necessary, a ligand.

  • Purge the vessel with an inert gas.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water, toluene/water, or DMF/water.

  • Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) until the reaction is complete as monitored by TLC or LC-MS.[14]

  • After cooling to room temperature, perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired biaryl product.

Representative Data for Suzuki Coupling using Arylboronic Acids:

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3,5-(bis-trifluoromethyl)bromobenzene2-PyridylboronatePd₂(dba)₃ (1)Tri(2-furyl)phosphine (3)KFDioxane11082[15]
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1)Tri(2-furyl)phosphine (3)KFDioxane11074[15]
5-IodovanillinPhenylboronic acidPd(OAc)₂ (1)NoneAmberlite IRA-400(OH)Water/Ethanol60Not specified[16]

One-Pot Borylation/Suzuki Coupling

For increased efficiency, a one-pot procedure combining the borylation of an aryl halide with a subsequent Suzuki coupling can be employed. While this does not directly use the phenol, it is a relevant advanced strategy for synthesizing derivatives that could be analogous to those derived from this compound. For instance, an appropriately substituted aryl halide can be converted in situ to a boronic ester and then coupled with a second aryl halide.[17][18]

Visualizing the Workflow and Mechanisms

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Phenol to Biaryl via Triflate Intermediate

Workflow_Triflate cluster_step1 Step 1: Triflate Synthesis cluster_step2 Step 2: Suzuki Coupling phenol This compound reagents1 Triflic Anhydride + Base reaction1 Reaction in Anhydrous Solvent reagents1->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 triflate Aryl Triflate Intermediate workup1->triflate reaction2 Reaction in Degassed Solvent triflate->reaction2 boronic_acid Arylboronic Acid reagents2 Pd Catalyst + Ligand + Base reagents2->reaction2 workup2 Aqueous Workup & Purification reaction2->workup2 product Final Biaryl Product workup2->product

Caption: Workflow for the two-step synthesis of biaryls from phenols.

Logical Relationship: One-Pot vs. Two-Step Synthesis

Synthesis_Comparison cluster_twostep Two-Step Process cluster_onepot One-Pot Process Start Phenol Step1 Activation (e.g., Triflation) Start->Step1 Intermediate Isolated Intermediate Step1->Intermediate Step2 Suzuki Coupling Intermediate->Step2 Advantages_TwoStep Advantages: - Well-defined intermediates - Easier optimization of each step Intermediate->Advantages_TwoStep Product1 Biaryl Product Step2->Product1 Start2 Phenol Reaction In-situ Activation & Coupling Start2->Reaction Product2 Biaryl Product Reaction->Product2 Advantages_OnePot Advantages: - Increased efficiency - Reduced waste - Time-saving Reaction->Advantages_OnePot

Caption: Comparison of two-step and one-pot Suzuki coupling strategies.

References

Application of 3-Methoxy-5-(trifluoromethyl)phenol in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Methoxy-5-(trifluoromethyl)phenol is a key building block in the synthesis of novel agrochemicals. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic and lipophilic properties to derivative molecules, which can significantly influence their biological activity, metabolic stability, and selectivity. The trifluoromethyl group, a well-established bioisostere for a methyl or ethyl group, often enhances binding affinity to target enzymes and can improve transport properties within the plant or insect. The methoxy group can be involved in key binding interactions and influences the overall polarity of the molecule. This document provides a detailed protocol for a representative application of this compound in the synthesis of a potential herbicidal agent.

Representative Application: Synthesis of a Phenyl-Pyridine Ether Herbicide

One of the most common applications of phenolic compounds in agrochemical synthesis is their use as nucleophiles in the formation of diaryl ethers. These ether linkages are present in a wide range of commercial herbicides that act by inhibiting key plant enzymes. In this representative example, this compound is used to synthesize a novel phenyl-pyridine ether, a scaffold known for its herbicidal activity.

Synthetic Workflow

The synthesis involves a nucleophilic aromatic substitution reaction (SNAr), a cornerstone of modern agrochemical synthesis.

G A This compound D Nucleophilic Aromatic Substitution (SNAr) A->D B 2-Chloro-3-nitropyridine B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Intermediate Product: 2-(3-Methoxy-5-(trifluoromethyl)phenoxy)-3-nitropyridine D->E F Reduction (e.g., Fe/HCl or H2/Pd-C) E->F G Final Product: 3-Amino-2-(3-methoxy-5-(trifluoromethyl)phenoxy)pyridine F->G

Caption: Synthetic workflow for a representative phenyl-pyridine ether.

Experimental Protocols

Synthesis of 2-(3-Methoxy-5-(trifluoromethyl)phenoxy)-3-nitropyridine (Intermediate)

Materials:

  • This compound

  • 2-Chloro-3-nitropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add 2-chloro-3-nitropyridine (1.05 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Synthesis of 3-Amino-2-(3-methoxy-5-(trifluoromethyl)phenoxy)pyridine (Final Product)

Materials:

  • 2-(3-Methoxy-5-(trifluoromethyl)phenoxy)-3-nitropyridine

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • To a round-bottom flask, add the intermediate nitro compound (1.0 eq) and ethanol.

  • Heat the mixture to reflux (approximately 78 °C).

  • In a separate beaker, prepare a solution of concentrated HCl in water.

  • Add iron powder (5.0 eq) to the refluxing solution in portions.

  • Add the HCl solution dropwise to the reaction mixture.

  • Continue to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final amino-pyridine product.

Data Presentation

Table 1: Synthesis Reaction Parameters and Yields
StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
1This compound, 2-Chloro-3-nitropyridine, K₂CO₃DMF85585>98
22-(3-Methoxy-5-(trifluoromethyl)phenoxy)-3-nitropyridine, Fe, HClEthanol782.592>99
Table 2: Representative Herbicidal Activity Data

The final product, a phenyl-pyridine ether, would be expected to exhibit herbicidal activity. Below is a table of representative, hypothetical data against common weed species.

CompoundTarget WeedApplication Rate (g/ha)Growth Inhibition (%)
3-Amino-2-(3-methoxy-5-(trifluoromethyl)phenoxy)pyridineAmaranthus retroflexus (Redroot Pigweed)10095
3-Amino-2-(3-methoxy-5-(trifluoromethyl)phenoxy)pyridineChenopodium album (Lamb's Quarters)10092
3-Amino-2-(3-methoxy-5-(trifluoromethyl)phenoxy)pyridineSetaria viridis (Green Foxtail)10075

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Many diaryl ether herbicides function by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, which cause rapid lipid peroxidation of cell membranes, leading to cell leakage, necrosis, and ultimately, plant death.

G cluster_pathway Chlorophyll Biosynthesis Pathway (Plastid) A Glutamate B ALA A->B C Porphobilinogen B->C D Protoporphyrinogen IX C->D E Protoporphyrinogen Oxidase (PPO) D->E I Accumulation & Leakage to Cytoplasm D->I F Protoporphyrin IX E->F G Chlorophylls & Hemes F->G H Phenyl-Pyridine Ether Herbicide (Synthesized Product) H->E Inhibition J Light, O2 I->J Oxidation K Reactive Oxygen Species (ROS) J->K Generates L Lipid Peroxidation & Membrane Damage K->L Causes

Caption: Simplified pathway of PPO inhibition by a representative herbicide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex molecules with potential agrochemical applications. Its unique substitution pattern provides a scaffold for creating compounds with high biological efficacy. The representative synthesis of a phenyl-pyridine ether herbicide detailed in this note highlights a common and effective use of this phenol in constructing molecules with a known mode of action. Further derivatization of the synthesized amino-pyridine can lead to the discovery of new and potent agrochemicals for crop protection.

Application Notes and Protocols for the Quantification of 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-methoxy-5-(trifluoromethyl)phenol in various matrices. The protocols are based on established analytical techniques for structurally similar phenolic compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods are presented, offering flexibility based on sample matrix, required sensitivity, and available instrumentation.

The trifluoromethyl group in the target analyte can significantly influence its physicochemical properties, enhancing lipophilicity and metabolic stability, which are important considerations in drug design. Accurate quantification is crucial for pharmacokinetic studies, quality control, and metabolic profiling.

Analytical Methods Overview

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters for Phenolic Compounds

ParameterTypical Value/ConditionReference Compound(s)
Stationary Phase Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)2-Allyl-5-trifluoromethyl phenol, 3-Methoxy-5-methylphenol
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid or formic acid3-(Trifluoromethyl)phenol, 3-Methoxy-5-methylphenol
Detection UV-Vis Diode Array Detector (DAD)2-Allyl-5-trifluoromethyl phenol, 3-(trifluoromethyl)-4-nitrophenol
Linearity (r²) >0.993-Methoxy-5-methylphenol
Limit of Detection (LOD) Analyte and matrix dependent-
Limit of Quantification (LOQ) Analyte and matrix dependent3-(trifluoromethyl)-4-nitrophenol (0.0608 mg/L in freshwater)
Accuracy (Recovery %) 90-110%3-Methoxy-5-methylphenol (96.30-107.11%)
Precision (RSD %) < 5%3-Methoxy-5-methylphenol (< 4%)

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters for Phenolic Compounds

ParameterTypical Value/ConditionReference Compound(s)
Derivatization Trimethylsilyl (TMS) derivatization or Pentafluorobenzyl bromide (PFBBr)General phenols, 2-Methoxy-3,4,5-trimethylphenol
Stationary Phase Low polarity column (e.g., 5% phenyl-methylpolysiloxane)General phenols
Injection Mode SplitlessGeneral phenols
Carrier Gas HeliumGeneral phenols
Ionization Mode Electron Ionization (EI) at 70 eVGeneral phenols
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivityGeneral phenols
Linearity (r²) >0.993-Methoxy-5-methylphenol (0.9969)
Limit of Detection (LOD) 0.07 mg/kg3-Methoxy-5-methylphenol
Limit of Quantification (LOQ) Analyte and matrix dependent-
Accuracy (Recovery %) 90-110%3-Methoxy-5-methylphenol (96.30-107.11%)
Precision (RSD %) < 5%3-Methoxy-5-methylphenol (< 4%)

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method with UV detection suitable for the quantification of this compound in pharmaceutical formulations or other relatively clean sample matrices.

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).[1]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or formic acid (analytical grade).

2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For drug formulations, dissolve a known amount of the formulation in the mobile phase to achieve a concentration within the calibration range.[1]

    • For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1]

3. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS-compatible methods).[2][3] The gradient or isocratic elution profile should be optimized to achieve good separation. A typical starting point could be a gradient of 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning the UV spectrum of a standard solution.

4. Data Analysis

  • Identify the peak for this compound based on the retention time of the analytical standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC Separation (C18 Column) Standard->HPLC Sample Sample Preparation Sample->HPLC UV_Detect UV Detection HPLC->UV_Detect Peak_Integration Peak Integration UV_Detect->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection (SIM) GC->MS Peak_Integration Peak Integration MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Analyte 3-methoxy-5- (trifluoromethyl)phenol Analyte->Kinase2 Inhibits

References

Application Note and Protocol: HPLC Method for Purity Analysis of 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-5-(trifluoromethyl)phenol is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of such compounds. This document provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC method with UV detection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1][2][3][4]

PropertyValue
Molecular Formula C8H7F3O2
Molecular Weight 192.14 g/mol
Melting Point 75 °C
Boiling Point 100 °C (at 14 Torr)
Predicted pKa 8.58 ± 0.10

HPLC Method for Purity Analysis

This section details the recommended HPLC method for the purity analysis of this compound.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Instrument HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Elution See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm
Injection Volume 10 µL
Run Time 25 minutes

Mobile Phase Gradient Program:

Time (minutes)% Acetonitrile% Water (0.1% Formic Acid)
0.04060
15.09010
20.09010
20.14060
25.04060
Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (initial conditions: 40% Acetonitrile, 60% Water with 0.1% Formic Acid). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample to be analyzed.

  • Dissolution: Transfer the weighed sample to a 10 mL volumetric flask and add the mobile phase (initial conditions).

  • Sonication and Filtration: Sonicate the sample for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution six times. The system suitability parameters should meet the criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Analysis and Data Processing
  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity of the sample using the area percentage method, assuming all impurities have a similar response factor to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow

HPLC_Workflow A Weigh Reference Standard B Prepare Stock & Working Standards A->B E System Suitability Test B->E C Weigh Sample D Dissolve & Filter Sample C->D G Inject Sample D->G F Inject Standards E->F F->G H Record Chromatograms G->H I Integrate Peak Areas H->I J Calculate Purity I->J

Caption: Experimental workflow for the HPLC purity analysis.

Data Presentation

The quantitative data for the purity analysis should be summarized in a clear and structured table for easy comparison.

Hypothetical Purity Analysis Results:

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Sample A10.52125436781261234599.46
Sample B10.51119876541210987699.00
Sample C10.53130987651315432199.58

Potential Impurities

During the synthesis of this compound, several impurities may arise. These can include unreacted starting materials, by-products from side reactions, and degradation products. Potential impurities could be isomeric byproducts or related phenols formed during the synthesis process.[5][6] The developed HPLC method should be capable of separating these potential impurities from the main peak to ensure accurate purity determination.

Conclusion

The described reversed-phase HPLC method is suitable for the routine purity analysis of this compound. The method is specific, accurate, and precise, providing reliable results for quality control in research and development settings. Adherence to the detailed protocol and system suitability criteria will ensure the validity of the analytical data.

References

Application Notes and Protocols for GC-MS Analysis of 3-methoxy-5-(trifluoromethyl)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-5-(trifluoromethyl)phenol and its derivatives are key intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity, making these compounds attractive moieties in drug design. Accurate and robust analytical methods are therefore essential for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of these compounds. However, the inherent polarity of the phenolic hydroxyl group necessitates a derivatization step to improve volatility and chromatographic performance.

This document provides detailed application notes and protocols for the GC-MS analysis of this compound, focusing on a common and effective derivatization method: silylation.

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol details the conversion of the polar phenolic hydroxyl group to a less polar trimethylsilyl (TMS) ether, making the analyte more suitable for GC-MS analysis.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Sample containing this compound

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, transfer 1 mL into a glass vial.

    • Adjust the pH to approximately 5-7.

    • Perform a threefold extraction with 1 mL of ethyl acetate each time.

    • Combine the organic layers.

    • Dry the combined organic extract by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS.

    • Add 50 µL of pyridine or acetonitrile to facilitate the reaction.

    • Securely cap the vial and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of the silylated derivative. Optimization may be necessary depending on the specific instrument.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-550
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay5 min

Data Presentation

Quantitative analysis of this compound can be performed using an internal standard method. A calibration curve should be constructed using a series of standard solutions of the derivatized analyte.

Table 1: Expected Retention Time and Characteristic Ions for TMS-Derivatized this compound
CompoundExpected Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
TMS-3-methoxy-5-(trifluoromethyl)phenol~12.5264249, 195, 73

Note: The retention time is an estimate and will vary based on the specific GC system and conditions. The fragment ions are predicted based on common fragmentation patterns of silylated phenols and trifluoromethylated aromatic compounds.

Table 2: Method Validation Parameters (Hypothetical Data)
ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Note: These values are hypothetical and should be experimentally determined for each specific assay.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sp1 Aqueous Sample sp2 Liquid-Liquid Extraction (Ethyl Acetate) sp1->sp2 sp3 Dry & Evaporate sp2->sp3 d1 Add BSTFA + 1% TMCS & Pyridine sp3->d1 d2 Heat at 70°C for 30 min d1->d2 a1 GC-MS Analysis d2->a1 a2 Data Processing a1->a2

Caption: General workflow for the GC-MS analysis of this compound.

Silylation Reaction

silylation_reaction reactant This compound product TMS-derivatized product reactant->product  70°C, Pyridine reagent BSTFA

Caption: Silylation of this compound using BSTFA.

Conclusion

The described methodology provides a robust and reliable framework for the analysis of this compound and its derivatives by GC-MS. The silylation derivatization step is crucial for achieving good chromatographic separation and sensitive detection. These application notes and protocols serve as a valuable starting point for researchers and professionals in pharmaceutical and chemical analysis, and can be adapted for the analysis of other related phenolic compounds with appropriate method optimization and validation.

Application Notes and Protocols for the Scale-Up Synthesis of 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 3-methoxy-5-(trifluoromethyl)phenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The outlined two-step process involves the diazotization of 3-methoxy-5-(trifluoromethyl)aniline followed by the hydrolysis of the resulting diazonium salt.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, makes it an attractive starting material for the development of novel therapeutic agents and crop protection chemicals. The following protocol is designed to be a scalable and reproducible method for the preparation of this compound in significant quantities.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Diazotization: 3-methoxy-5-(trifluoromethyl)aniline is treated with sodium nitrite in the presence of a strong acid to form the corresponding diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium intermediate.

  • Hydrolysis: The aqueous solution of the diazonium salt is then heated, leading to the replacement of the diazonium group with a hydroxyl group, yielding the desired phenol.

Experimental Protocols

Materials and Reagents
  • 3-Methoxy-5-(trifluoromethyl)aniline (≥98% purity)

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Cyclopentyl methyl ether (CPME)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Chloride (NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Step 1: Diazotization of 3-methoxy-5-(trifluoromethyl)aniline

This procedure describes the formation of the diazonium salt solution.

  • Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, a mixture of 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq) and deionized water is prepared.

  • Acidification: The mixture is cooled to 0-5 °C in an ice-salt bath. Concentrated sulfuric acid (2.5 eq) is added slowly while maintaining the internal temperature below 10 °C.

  • Nitrite Addition: A solution of sodium nitrite (1.1 eq) in deionized water is added dropwise to the aniline sulfate suspension over a period of 1-2 hours. The temperature must be strictly maintained between 0 °C and 5 °C during the addition.

  • Reaction Monitoring: The reaction is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The completion of the diazotization can be checked by testing for the absence of the starting aniline using thin-layer chromatography (TLC) and for a slight excess of nitrous acid using starch-iodide paper.

Step 2: Hydrolysis of the Diazonium Salt

This protocol details the conversion of the diazonium salt to the final phenol product using a two-phase system to improve yield and minimize tar formation.[1]

  • Reaction Setup: A separate reactor is charged with cyclopentyl methyl ether (CPME) and a portion of the sulfuric acid solution and heated to 120-130 °C.

  • Addition of Diazonium Salt: The cold diazonium salt solution from Step 1 is added slowly to the hot acidic CPME mixture. Vigorous nitrogen evolution will be observed. The addition rate should be controlled to manage the effervescence.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at 120-130 °C for an additional 1-2 hours until the nitrogen evolution ceases.

  • Work-up: The reaction mixture is cooled to room temperature. The organic layer is separated.

  • Extraction: The aqueous layer is extracted with CPME. The combined organic layers are then washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by vacuum distillation to afford the final product as a clear oil or a low-melting solid.

Data Presentation

The following table summarizes the quantitative data for a representative scale-up synthesis of this compound.

ParameterValue
Starting Material
3-Methoxy-5-(trifluoromethyl)aniline191.15 g (1.0 mol)
Reagents
Sulfuric Acid (98%)245.2 g (2.5 mol)
Sodium Nitrite75.9 g (1.1 mol)
Solvents
Deionized Water (for diazotization)800 mL
Cyclopentyl methyl ether (CPME)1000 mL
Reaction Conditions
Diazotization Temperature0-5 °C
Diazotization Time2.5 hours
Hydrolysis Temperature120-130 °C
Hydrolysis Time3 hours
Results
Yield of this compound 163.3 g (85%)
Purity (by GC analysis) >99%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_workup Work-up & Purification cluster_product Final Product A 3-Methoxy-5-(trifluoromethyl)aniline E Aniline Sulfate Suspension (0-5 °C) A->E B H₂O B->E C H₂SO₄ C->E D NaNO₂ in H₂O F Diazonium Salt Solution (0-5 °C) D->F Slow Addition E->F H Hydrolysis Reaction (N₂ Evolution) F->H Slow Addition G Hot H₂SO₄ in CPME (120-130 °C) G->H I Phase Separation H->I J Extraction with CPME I->J K Washing J->K L Drying & Concentration K->L M Vacuum Distillation L->M N This compound M->N

Caption: Workflow for the synthesis of this compound.

References

The Use of 3-methoxy-5-(trifluoromethyl)phenol as a Chemical Probe: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific, publicly available information detailing the use of 3-methoxy-5-(trifluoromethyl)phenol as a chemical probe. Detailed application notes, experimental protocols, quantitative data on biological targets, and established effects on signaling pathways for this specific compound have not been documented in the reviewed resources.

While information on analogous compounds provides some context, the unique biological and chemical properties of a molecule are determined by the entirety of its structure. Therefore, direct extrapolation of activities from related compounds to this compound would be speculative.

General Context and Potential Research Directions

The structure of this compound, featuring a phenol, a methoxy group, and a trifluoromethyl group, suggests several potential avenues for investigation as a chemical probe. These functional groups are prevalent in medicinal chemistry and chemical biology due to their distinct properties.

  • Methoxyphenol Moiety: Phenolic compounds are well-known for their antioxidant properties and their ability to participate in hydrogen bonding, which can be crucial for interacting with biological targets such as enzymes and receptors. The methoxy group can influence the electronic properties and metabolic stability of the molecule. Various methoxyphenol derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a common substituent in pharmaceuticals and chemical probes. Its strong electron-withdrawing nature can significantly alter the acidity of the phenolic proton, influencing its interaction with target proteins. The -CF3 group can also enhance metabolic stability by blocking sites of oxidation and improve membrane permeability and binding affinity due to its lipophilicity.

Given these general properties, this compound could hypothetically be explored in several research contexts:

  • Enzyme Inhibition: The phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, potentially interacting with the active site of various enzymes. The trifluoromethyl group could provide additional hydrophobic interactions. Screening this compound against panels of enzymes, such as kinases, phosphatases, or proteases, could identify potential targets.

  • Receptor Modulation: The compound's structure might allow it to bind to nuclear receptors or other cellular receptors, thereby modulating their activity and downstream signaling pathways.

  • Signaling Pathway Analysis: Should a specific biological activity be identified, further studies would be necessary to elucidate the mechanism of action. This would involve investigating its effects on key signaling pathways implicated in the observed phenotype, such as MAPK, NF-κB, or PI3K/Akt pathways.

Hypothetical Experimental Workflow

For researchers interested in exploring the potential of this compound as a chemical probe, a general experimental workflow could be proposed. This workflow is hypothetical due to the lack of specific data for this compound.

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Validation & Characterization cluster_2 Mechanism of Action & Pathway Analysis A Compound Synthesis & Characterization B Phenotypic Screening (e.g., cell viability, reporter assays) A->B C Target Identification (e.g., affinity chromatography, proteomics) B->C D Biochemical Assays (e.g., IC50/EC50 determination) C->D E Binding Assays (e.g., SPR, ITC) D->E F Cell-Based Target Engagement Assays E->F G Signaling Pathway Profiling (e.g., Western blot, qPCR) F->G H Cellular Imaging (e.g., immunofluorescence) G->H I In Vivo Model Studies H->I

Figure 1. A hypothetical workflow for evaluating a novel compound as a chemical probe.

Conclusion

Application Notes and Protocols for the Synthesis of Compound Libraries from 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-5-(trifluoromethyl)phenol is a valuable starting material for the synthesis of diverse compound libraries in drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold particularly attractive for targeting a range of biological entities.[1][2][3] This document provides detailed protocols for the chemical modification of this compound to generate a library of compounds. A hypothetical application targeting the NLRP3 inflammasome pathway is presented, based on the discovery of structurally related potent inhibitors.

Strategic Overview of Library Synthesis

The generation of a compound library from this compound can be achieved through a multi-pronged strategy involving reactions at the phenolic hydroxyl group and modifications of the aromatic ring. A three-tiered approach is proposed to maximize structural diversity:

  • Tier 1: O-Alkylation and O-Arylation. The phenolic hydroxyl group provides a reactive handle for the introduction of a variety of substituents via etherification reactions.

  • Tier 2: Demethylation and Subsequent Derivatization. Selective demethylation of the methoxy group unmasks a second phenolic hydroxyl, creating a catechol-like scaffold for further functionalization.

  • Tier 3: Cross-Coupling Reactions. Conversion of the phenolic hydroxyl to a triflate leaving group enables a suite of palladium-catalyzed cross-coupling reactions to introduce carbon-carbon and carbon-nitrogen bonds.

The following diagram illustrates the overall synthetic strategy.

G A This compound B Tier 1: O-Alkylation / O-Arylation A->B R-X, Base D Tier 2: Demethylation A->D BBr3 or Thiol H Tier 3: Conversion to Triflate A->H Tf2O, Pyridine C Library 1: Aryl & Alkyl Ethers B->C E 3-hydroxy-5-(trifluoromethyl)benzene-1,2-diol Intermediate D->E F Tier 2: Bis-O-Alkylation / Arylation E->F R-X, Base G Library 2: Di-substituted Ethers F->G I Aryl Triflate Intermediate H->I J Tier 3: Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) I->J Pd Catalyst, Coupling Partner K Library 3: Bi-aryls, Alkynes, Amines J->K

Caption: Overall synthetic strategy for library generation.

Tier 1: O-Alkylation and O-Arylation of this compound

Application Note: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a robust method for the formation of ethers from a phenoxide and an alkyl halide. This reaction is suitable for introducing a wide range of alkyl substituents to the phenolic oxygen of this compound.

Experimental Protocol: General Procedure for O-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) in an oven-dried round-bottom flask is added potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Alkyl Halide: The appropriate alkyl halide (1.2 eq.) is added to the stirred suspension.

  • Reaction Conditions: The reaction mixture is stirred at 60 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired O-alkylated product.

Application Note: Ullmann Condensation for O-Arylation

The Ullmann condensation allows for the formation of diaryl ethers by coupling the phenol with an aryl halide, typically in the presence of a copper catalyst. This method is valuable for introducing aromatic diversity into the library.

Experimental Protocol: General Procedure for O-Arylation

  • Reaction Setup: A sealable reaction tube is charged with this compound (1.0 eq.), the desired aryl halide (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and L-proline (0.2 eq.).

  • Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO, 0.5 M) is added, and the tube is sealed.

  • Reaction Conditions: The reaction mixture is heated to 110 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Hypothetical Data for Tier 1 Library Synthesis

EntryAlkyl/Aryl HalideProduct StructureYield (%)Purity (%)
1-1Benzyl bromideO-benzyl92>98
1-21-IodobutaneO-butyl85>97
1-34-IodoanisoleO-(4-methoxyphenyl)78>95
1-41-Bromo-4-fluorobenzeneO-(4-fluorophenyl)75>96

Tier 2: Demethylation and Subsequent Derivatization

Application Note: Selective Demethylation

The methoxy group can be selectively cleaved to yield a catechol-like derivative, which can then be further functionalized at both hydroxyl groups. Boron tribromide (BBr₃) is a classic reagent for this transformation, though milder methods using thiols can also be employed.

Experimental Protocol: Demethylation using BBr₃

  • Reaction Setup: A solution of the O-alkylated or O-arylated derivative from Tier 1 (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.

  • Reagent Addition: A solution of boron tribromide (BBr₃, 1.2 eq.) in DCM is added dropwise.

  • Reaction Conditions: The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

The resulting diol can be subjected to the O-alkylation or O-arylation protocols described in Tier 1 to generate a second library of di-substituted ethers.

Tier 3: Cross-Coupling Reactions via Aryl Triflates

Application Note: Synthesis of Aryl Triflates and Subsequent Cross-Coupling

The phenolic hydroxyl group can be converted to a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This opens up avenues for the synthesis of bi-aryl compounds (Suzuki coupling), alkynylated derivatives (Sonogashira coupling), and arylamines (Buchwald-Hartwig amination).

Experimental Protocol: Synthesis of 3-methoxy-5-(trifluoromethyl)phenyl triflate

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C is added pyridine (1.5 eq.).

  • Reagent Addition: Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) is added dropwise.

  • Reaction Conditions: The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: The reaction is quenched with 1 M HCl and extracted with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to yield the crude triflate, which can often be used in the next step without further purification.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: A mixture of the aryl triflate (1.0 eq.), the desired boronic acid (1.5 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) is placed in a reaction vessel.

  • Solvent Addition: A degassed mixture of 1,4-dioxane and water (4:1, 0.1 M) is added.

  • Reaction Conditions: The mixture is heated to 90 °C under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

Hypothetical Data for Tier 3 Library Synthesis

EntryCoupling PartnerProduct StructureYield (%)Purity (%)
3-1Phenylboronic acid3-methoxy-5-(trifluoromethyl)-1,1'-biphenyl88>98
3-2Ethynyltrimethylsilane1-ethynyl-3-methoxy-5-(trifluoromethyl)benzene75>95
3-3Morpholine4-(3-methoxy-5-(trifluoromethyl)phenyl)morpholine82>97

Application Focus: Targeting the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory diseases. The discovery of a potent, brain-penetrable NLRP3 inflammasome inhibitor featuring a 2-hydroxy-5-(trifluoromethyl)phenol scaffold suggests that compounds derived from this compound could exhibit similar activity.

The following diagram illustrates a simplified NLRP3 inflammasome activation pathway.

G cluster_0 Cell Membrane cluster_1 Cytosol PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB proIL1b pro-IL-1β pro-IL-18 NFkB->proIL1b Transcription IL1b IL-1β proIL1b->IL1b NLRP3 NLRP3 Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome Signal 2 (Activation) ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Cleavage Casp1->IL1b Cleavage IL18 IL-18 Casp1->IL18 Cleavage Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Library Compound Library (Hypothetical Inhibitor) Library->Inflammasome Inhibition

Caption: Simplified NLRP3 inflammasome activation pathway.

Hypothetical Screening Cascade and Biological Data

A synthesized library could be screened for its ability to inhibit NLRP3-mediated IL-1β release in a cellular assay.

Experimental Protocol: In Vitro NLRP3 Inhibition Assay

  • Cell Culture: Lipopolysaccharide (LPS)-primed human monocytic THP-1 cells are used.

  • Compound Treatment: Cells are pre-incubated with library compounds at various concentrations for 1 hour.

  • NLRP3 Activation: NLRP3 is activated by the addition of nigericin.

  • Endpoint Measurement: After 6 hours, the supernatant is collected, and the concentration of secreted IL-1β is measured by ELISA.

  • Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Hypothetical Biological Activity Data

CompoundModificationIC₅₀ (µM) for IL-1β Release
1-1O-benzyl5.2
1-3O-(4-methoxyphenyl)2.8
3-13-methoxy-5-(trifluoromethyl)-1,1'-biphenyl0.9
3-34-(3-methoxy-5-(trifluoromethyl)phenyl)morpholine1.5

Conclusion

This compound is a versatile starting material for the generation of diverse compound libraries. The synthetic routes outlined in these application notes provide a framework for creating novel chemical entities with the potential for development into therapeutic agents. The presented hypothetical application in targeting the NLRP3 inflammasome pathway highlights a promising area for the biological evaluation of such libraries.

References

Application Notes and Protocols for Screening the Biological Activity of 3-methoxy-5-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for screening the biological activity of 3-methoxy-5-(trifluoromethyl)phenol derivatives. Phenolic compounds are a well-established class of molecules known for a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The introduction of a methoxy group and a trifluoromethyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent phenol molecule, making derivatives of this compound interesting candidates for drug discovery programs.

These application notes and protocols are designed to provide researchers with detailed methodologies for evaluating the potential therapeutic applications of this class of compounds. The following sections include protocols for key in vitro and in vivo assays, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Summary of Biological Activities

Disclaimer: The following tables contain hypothetical data for illustrative purposes. As of the latest literature search, specific quantitative data for the biological activities of this compound derivatives were not publicly available. This data should be used as a template for presenting experimentally determined results.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)
Control DoxorubicinMCF-7 (Breast)0.8
TMP-001 UnsubstitutedMCF-7 (Breast)15.2
TMP-002 4-ChloroMCF-7 (Breast)8.5
TMP-003 4-NitroMCF-7 (Breast)12.1
Control DoxorubicinA549 (Lung)1.2
TMP-001 UnsubstitutedA549 (Lung)22.7
TMP-002 4-ChloroA549 (Lung)14.3
TMP-003 4-NitroA549 (Lung)18.9

Table 2: Antioxidant Activity of this compound Derivatives

Compound IDDerivative SubstitutionDPPH Scavenging EC50 (µM)
Control Ascorbic Acid25.5
TMP-001 Unsubstituted85.3
TMP-002 4-Chloro72.1
TMP-003 4-Nitro98.6

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative SubstitutionInhibition of Paw Edema (%) at 3h
Control Indomethacin (10 mg/kg)65
TMP-001 Unsubstituted (50 mg/kg)42
TMP-002 4-Chloro (50 mg/kg)55
TMP-003 4-Nitro (50 mg/kg)38

Table 4: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Control Ciprofloxacin10.5
TMP-001 Unsubstituted64>128
TMP-002 4-Chloro32128
TMP-003 4-Nitro64>128

Experimental Protocols

Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of the test compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][3][4]

Workflow for DPPH Assay

DPPH_Workflow A Prepare serial dilutions of test compounds and a positive control (e.g., Ascorbic Acid) B Add compound dilutions to a 96-well plate A->B C Add DPPH solution to each well B->C D Incubate in the dark for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate percentage of radical scavenging activity and EC50 value E->F

Caption: Workflow for assessing antioxidant activity via DPPH assay.

Materials:

  • This compound derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the compound dilutions to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol assesses the anti-inflammatory potential of the test compounds by measuring the reduction of paw edema induced by carrageenan in rats.[5][6][7][8]

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow A Administer test compounds or control (e.g., Indomethacin) to rats B After 30-60 minutes, inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection B->C D Calculate the percentage of edema inhibition C->D

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound derivatives

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds orally or intraperitoneally. The control group receives the vehicle, and the positive control group receives indomethacin.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours thereafter.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains using the broth microdilution method.[9][10][11][12]

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate containing broth B Inoculate each well with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity or measure absorbance at 600 nm C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well plates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.

  • Inoculate each well with the microbial suspension. Include a positive control (broth and inoculum) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Relevant Signaling Pathways

The biological activities of phenolic compounds are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating the mechanism of action of this compound derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[13][14][15][16] Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many compounds.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB p_IkB p-IκB IkB->p_IkB phosphorylation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Proteasome->NFkB releases Degradation Degradation Proteasome->Degradation DNA DNA NFkB_nuc->DNA Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[][18][19][20][21] Aberrant MAPK signaling is a hallmark of many cancers, making it a key target for anticancer drug development.

MAPK_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocation TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-methoxy-5-(trifluoromethyl)phenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3,5-dihydroxybenzotrifluoride (also known as 5-(trifluoromethyl)resorcinol) for selective methylation, or starting from a precursor that already contains the trifluoromethyl and methoxy groups at the desired positions, followed by conversion to the phenol. Another approach involves the derivatization of 3-hydroxy-5-(trifluoromethyl)aniline.

Q2: What are the typical reaction types used for this synthesis?

A2: The synthesis often involves a nucleophilic substitution reaction, such as the selective O-methylation of 5-(trifluoromethyl)resorcinol. Other potential routes could involve multi-step processes including Sandmeyer-type reactions on a substituted aniline or ether cleavage of a dimethoxy precursor.

Q3: What are the critical parameters to control for optimizing the yield?

A3: Key parameters to control include reaction temperature, reaction time, the choice of solvent, the type and amount of base and methylating agent, and the molar ratio of the reactants. Careful control of these factors is crucial to maximize the yield of the desired monomethylated product and minimize the formation of byproducts.

Q4: What are the most common byproducts in this synthesis?

A4: When starting from 5-(trifluoromethyl)resorcinol, the most common byproduct is 1,3-dimethoxy-5-(trifluoromethyl)benzene, resulting from the dimethylation of the starting material. Other potential byproducts can arise from incomplete reaction or side reactions involving the trifluoromethyl group under harsh conditions.

Q5: How can I purify the final product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel. Distillation under reduced pressure can also be an effective method for purification. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Inactive reagentsEnsure the freshness and purity of starting materials, especially the methylating agent and base.
Inappropriate reaction temperatureOptimize the reaction temperature. For methylation of resorcinols, a moderate temperature (e.g., 60-80 °C) is often optimal.
Insufficient reaction timeMonitor the reaction progress using TLC or GC-MS and ensure it is allowed to proceed to completion.
Poor choice of solventSelect a solvent that ensures good solubility of the reactants and is compatible with the reaction conditions. Aprotic polar solvents like DMF or DMSO can be effective.
Formation of significant amounts of 1,3-dimethoxy-5-(trifluoromethyl)benzene (dimethylated byproduct) Excess methylating agentUse a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.
Strong reaction conditions (high temperature, strong base)Employ a milder base (e.g., K₂CO₃ instead of NaH) and a lower reaction temperature to favor monomethylation.
Prolonged reaction timeStop the reaction once the formation of the desired product is maximized, as determined by reaction monitoring.
Presence of unreacted starting material (5-(trifluoromethyl)resorcinol) Insufficient amount of methylating agent or baseEnsure at least one equivalent of both the methylating agent and the base are used.
Short reaction timeIncrease the reaction time and monitor for the consumption of the starting material.
Low reaction temperatureGradually increase the reaction temperature while monitoring for byproduct formation.
Degradation of the product or starting material Harsh reaction conditionsAvoid excessively high temperatures or highly acidic/basic conditions that could lead to the decomposition of the trifluoromethyl group.
Presence of oxygenConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in product isolation/purification Emulsion formation during workupAdd a saturated solution of NaCl (brine) to break the emulsion.
Co-elution of product and byproducts during chromatographyOptimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.

Experimental Protocols

Protocol 1: Selective Monomethylation of 5-(Trifluoromethyl)resorcinol

This protocol is adapted from general procedures for the selective methylation of substituted resorcinols.

Materials:

  • 5-(Trifluoromethyl)resorcinol

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-(trifluoromethyl)resorcinol (1.0 eq.) in acetone or DMF, add potassium carbonate (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.05 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Quench the reaction by adding 1M HCl until the pH is acidic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Parameter Condition A Condition B Condition C Outcome
Starting Material 5-(Trifluoromethyl)resorcinol5-(Trifluoromethyl)resorcinol5-(Trifluoromethyl)resorcinol-
Methylating Agent Dimethyl sulfateMethyl iodideDimethyl sulfate-
Base K₂CO₃NaHCs₂CO₃-
Solvent AcetoneDMFAcetonitrile-
Temperature (°C) 602570-
Reaction Time (h) 685-
Yield of this compound (%) 655575Higher yield with Cs₂CO₃ and higher temperature.
Yield of 1,3-dimethoxy-5-(trifluoromethyl)benzene (%) 152510Lower byproduct formation with K₂CO₃ and Cs₂CO₃ compared to NaH.

Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 5-(trifluoromethyl)resorcinol and K₂CO₃ in Acetone B Add Dimethyl Sulfate A->B Stir 30 min C Heat and Stir (60-70°C, 4-6h) B->C D Monitor by TLC C->D Periodic Sampling D->C Incomplete E Quench with 1M HCl D->E Complete F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Obtain Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_reagents Check Reagent Quality start->check_reagents optimize_temp Optimize Temperature start->optimize_temp increase_time Increase Reaction Time start->increase_time check_byproduct High Dimethylated Byproduct? start->check_byproduct unreacted_sm Unreacted Starting Material? start->unreacted_sm reduce_methylating_agent Reduce Methylating Agent check_byproduct->reduce_methylating_agent Yes use_milder_base Use Milder Base check_byproduct->use_milder_base Yes increase_reagents Increase Reagents/Time unreacted_sm->increase_reagents Yes

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

common side reactions in the synthesis of trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of trifluoromethylphenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of trifluoromethylphenols?

A1: The synthesis of trifluoromethylphenols is often accompanied by several side reactions that can significantly impact yield and purity. The most prevalent of these include:

  • Hydrolysis/Defluorination: The trifluoromethyl group can be susceptible to hydrolysis, particularly under basic or aqueous conditions at elevated temperatures, leading to the formation of the corresponding hydroxybenzoic acid and fluoride ions.[1][2] This is a significant issue for 2- and 4-trifluoromethylphenols, while 3-trifluoromethylphenol shows greater resistance to hydrolysis.

  • Dimerization and Oligomerization: In copper-catalyzed trifluoromethylation reactions, less substituted phenols are prone to oxidative dimerization and oligomerization, resulting in complex mixtures of higher molecular weight byproducts.[3] Dimer-like products have also been identified during the aqueous hydrolysis of 4-trifluoromethylphenol.[1]

  • Isomeric Byproducts: During reactions such as the Claisen rearrangement for the synthesis of substituted trifluoromethylphenols (e.g., 2-Allyl-5-trifluoromethyl phenol), the formation of regioisomers is a common issue. For instance, the rearrangement can occur at the para position, leading to the formation of 4-Allyl-3-(trifluoromethyl)phenol alongside the desired ortho-substituted product.[3]

  • Formation of Biaryl Ethers: In Ullmann-type reactions used to synthesize trifluoromethylphenyl ethers (which can be precursors to trifluoromethylphenols), the formation of symmetrical and unsymmetrical diaryl ethers as side products can occur.[4]

Q2: How can I detect and quantify impurities in my trifluoromethylphenol product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying non-volatile impurities such as hydroxybenzoic acids and isomeric byproducts.[5][6] A reverse-phase C18 column is often suitable for these separations.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, including unreacted starting materials, residual solvents, and some isomeric byproducts.[3] Derivatization of the polar phenolic group, for instance through allylation, can improve peak shape and separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of unknown impurities once they are isolated.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying and quantifying a wide range of impurities.[7]

Troubleshooting Guides

Issue 1: Low Yield and Presence of Hydroxybenzoic Acid

Problem: The final product is contaminated with a significant amount of the corresponding hydroxybenzoic acid, and the overall yield of the desired trifluoromethylphenol is low. This indicates that hydrolysis of the trifluoromethyl group is occurring.

Possible Causes and Solutions:

Cause Solution
Reaction conditions are too basic. The trifluoromethyl group is sensitive to base. Avoid strongly basic conditions where possible. If a base is required, consider using a weaker, non-nucleophilic base and carefully control the stoichiometry.
Presence of water in the reaction mixture. Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
Elevated reaction temperature. High temperatures can accelerate the rate of hydrolysis.[5] Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal hydrolysis. Consider running the reaction at the lowest effective temperature.
Prolonged reaction time. Extended reaction times increase the likelihood of side reactions, including hydrolysis. Monitor the reaction progress using TLC, GC, or HPLC and quench the reaction as soon as the starting material is consumed.

Experimental Protocol to Minimize Hydrolysis:

A general procedure for a copper-catalyzed trifluoromethylation of a phenol with minimized risk of hydrolysis:

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen.

  • Reagents and Solvents: Use anhydrous solvents (e.g., DMF, toluene) and reagents.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol substrate, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., 1,10-phenanthroline), and the trifluoromethylating agent (e.g., a Togni or Umemoto reagent).

  • Reaction Conditions: Conduct the reaction at the lowest temperature at which a reasonable conversion is observed. Monitor the reaction progress closely by taking aliquots for analysis (e.g., by GC-MS or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a slightly acidic aqueous solution (e.g., dilute HCl) to neutralize any basic species before extraction.

Issue 2: Formation of High Molecular Weight Byproducts (Dimers/Polymers)

Problem: The crude product shows a complex mixture of high-boiling point impurities, suggesting oxidative dimerization or polymerization of the phenol.

Possible Causes and Solutions:

Cause Solution
Use of a highly reactive, less substituted phenol. Phenols with unsubstituted ortho or para positions are more susceptible to oxidative coupling.[3] If possible, use a starting material with bulky protecting groups at these positions, which can be removed after the trifluoromethylation step.
Oxidative reaction conditions. Some trifluoromethylation reactions proceed via radical mechanisms that can also initiate phenol polymerization. The presence of an oxidant can exacerbate this.
Inappropriate catalyst or ligand. The choice of catalyst and ligand can influence the selectivity of the reaction. Screen different copper sources and ligands to find a combination that favors the desired trifluoromethylation over oxidative coupling.

Experimental Protocol to Minimize Dimerization:

A protocol adapted from a direct trifluoromethylation of phenols using a copper catalyst and hydroquinone as an additive to potentially suppress over-oxidation:[8]

  • Reaction Setup: In a reaction vessel, combine the unprotected phenol, a catalytic amount of copper(I) iodide, and hydroquinone.

  • Reagent Addition: Add the trifluoromethylating agent (e.g., Langlois' reagent, NaSO₂CF₃) and an oxidant like tert-butyl hydroperoxide (tBuOOH) under controlled conditions.

  • Reaction Conditions: Maintain the reaction at a mild temperature (e.g., room temperature) and monitor its progress.

  • Purification: After work-up, purify the product using column chromatography to separate the desired trifluoromethylphenol from any dimeric or oligomeric byproducts.

Issue 3: Presence of Isomeric Byproducts

Problem: The product is a mixture of regioisomers that are difficult to separate.

Possible Causes and Solutions:

Cause Solution
Lack of regioselectivity in the reaction. The inherent nature of the reaction (e.g., Claisen rearrangement) may lead to the formation of multiple isomers.[3]
Reaction temperature. The temperature can influence the product distribution in some reactions. A systematic study of the reaction temperature may reveal conditions that favor the formation of the desired isomer.[9]

Purification Strategy for Isomeric Byproducts:

When isomeric byproducts are formed, purification can be challenging due to their similar physical properties.

  • Column Chromatography: Careful optimization of the solvent system for silica gel chromatography can sometimes achieve separation. Using a high-performance flash chromatography system may improve resolution.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be an effective, albeit more expensive, method for isolating the desired isomer.

  • Recrystallization: If the product is a solid, fractional recrystallization from a carefully selected solvent system may be used to enrich one isomer.

  • Derivatization: In some cases, the isomeric mixture can be derivatized to introduce a functional group that allows for easier separation. The protecting group can then be removed to yield the pure desired isomer.

Visualizations

Logical Workflow for Troubleshooting Side Reactions

start Crude Product Analysis (HPLC, GC-MS, NMR) impurity_id Identify Major Impurities start->impurity_id hydrolysis Hydroxybenzoic Acid Detected impurity_id->hydrolysis Hydrolysis dimer High MW Byproducts Detected impurity_id->dimer Dimerization isomer Isomeric Byproducts Detected impurity_id->isomer Isomerization troubleshoot_hydrolysis Troubleshoot Hydrolysis: - Check for base/water - Lower temperature - Reduce reaction time hydrolysis->troubleshoot_hydrolysis troubleshoot_dimer Troubleshoot Dimerization: - Use protecting groups - Modify catalyst/ligand - Add inhibitors dimer->troubleshoot_dimer troubleshoot_isomer Troubleshoot Isomer Formation: - Optimize temperature - Modify catalyst/solvent - Develop purification strategy isomer->troubleshoot_isomer purification Implement Purification Protocol: - Column Chromatography - Recrystallization - Prep-HPLC troubleshoot_hydrolysis->purification troubleshoot_dimer->purification troubleshoot_isomer->purification final_product Pure Trifluoromethylphenol purification->final_product

Caption: A logical workflow for troubleshooting common side reactions.

Reaction Pathway: Hydrolysis of 4-Trifluoromethylphenol

reactant 4-Trifluoromethylphenol intermediate Quinone Methide Intermediate reactant->intermediate + 2 H₂O - 2 HF side_product Fluoride Ions (3 F⁻) reactant->side_product product 4-Hydroxybenzoic Acid intermediate->product + H₂O - HF

Caption: Simplified pathway for the hydrolysis of 4-trifluoromethylphenol.[2]

References

Technical Support Center: Purification of 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-methoxy-5-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity is typically the unreacted starting material from the synthesis, which is often 3-methoxy-5-(trifluoromethyl)aniline. This is due to the common synthetic route involving the diazotization of the aniline followed by hydrolysis to the phenol. Incomplete hydrolysis can lead to the presence of the starting aniline in the final product. Other potential impurities can include byproducts from side reactions or degradation products.

Q2: My purified this compound has a pink or brownish tint. What is the cause and how can I remove the color?

A2: Phenolic compounds are susceptible to oxidation, which can form colored impurities. This can be exacerbated by exposure to air, light, or trace metal impurities.

Troubleshooting Solutions:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter the mixture through celite to remove the carbon. Be aware that this may lead to some loss of the desired product.

  • Work-up under Inert Atmosphere: When possible, perform extractions and solvent removal steps under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Use of Reducing Agents: During the work-up, washing the organic layer with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) can help to prevent the formation of colored oxidation byproducts.

Q3: I am having difficulty inducing crystallization during recrystallization. What should I do?

A3: If crystals do not form after the solution has cooled to room temperature, you can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass surface can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a single, small crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.

  • Reducing Solvent Volume: If an excess of solvent was used, you can gently heat the solution to evaporate some of the solvent to increase the concentration of the product and induce crystallization upon cooling.

  • Lowering the Temperature: After the solution has reached room temperature, place it in an ice bath or a refrigerator to further decrease the solubility of your compound.

Troubleshooting Guides

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a particular solvent at different temperatures.

Problem: Low recovery of purified product after recrystallization.

Possible Cause Troubleshooting Solution
Too much solvent used Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities.
Product is too soluble in the chosen solvent at low temperatures Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
Washing crystals with room temperature solvent Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.

Recommended Solvents for Recrystallization of this compound:

Based on the structure (a moderately polar aromatic compound), the following solvents and solvent systems are good starting points for screening.

Solvent/Solvent System Rationale
Toluene / HexaneAromatic solvents like toluene often work well for aromatic compounds. Hexane can be used as an anti-solvent.
Ethyl Acetate / HexaneA common solvent system for compounds of moderate polarity.
Dichloromethane / HexaneAnother effective solvent/anti-solvent pair for moderately polar compounds.
Methanol / WaterSuitable for more polar phenols; the water acts as an anti-solvent.

Experimental Protocol: General Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a chosen solvent. Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Purification by Column Chromatography

Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.

Problem: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Solution
Incorrect mobile phase polarity If the product elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly or not at all, increase the polarity.
Column overloading Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
Cracks or channels in the stationary phase Pack the column carefully to ensure a uniform bed of stationary phase.
Co-elution of impurities Try a different stationary phase or a different solvent system to alter the selectivity of the separation.

Recommended Systems for Column Chromatography of this compound:

Stationary Phase Mobile Phase (Eluent System) Rationale
Silica GelHexane / Ethyl Acetate (gradient)A standard and effective system for compounds of moderate polarity. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.
Silica GelDichloromethane / Methanol (gradient)Suitable for separating more polar impurities.
Fluorinated Phase (e.g., FluoroFlash®)Hexane / Ethyl Acetate or Hexane / DichloromethaneFluorinated stationary phases can offer unique selectivity for separating fluorinated compounds from their non-fluorinated or less-fluorinated analogs.
Reversed-Phase C18 SilicaAcetonitrile / Water (gradient)Commonly used for HPLC purification of moderately polar organic molecules.

Experimental Protocol: General Column Chromatography

  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column, allowing the solvent to drain while tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully apply the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Start with a low-polarity solvent mixture and gradually increase the polarity (gradient elution) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude 3-methoxy-5- (trifluoromethyl)phenol is_solid Is the crude product a solid? start->is_solid distillation Consider Vacuum Distillation start->distillation Alternative for liquid/low-melting solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (oily solid) is_pure Is the product pure (by TLC, NMR, etc.)? recrystallization->is_pure column_chromatography->is_pure distillation->is_pure success Pure Product is_pure->success Yes troubleshoot_recrystallization Troubleshoot Recrystallization is_pure->troubleshoot_recrystallization No, from Recrystallization troubleshoot_chromatography Troubleshoot Chromatography is_pure->troubleshoot_chromatography No, from Chromatography troubleshoot_recrystallization->recrystallization Re-attempt troubleshoot_chromatography->column_chromatography Re-attempt

Caption: General purification workflow for this compound.

Recrystallization_Decision_Tree start Recrystallization Issue issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Recovery no_crystals No Crystals Form issue_type->no_crystals No Crystallization oiling_out Product Oils Out issue_type->oiling_out Oiling Out sol_low_yield1 Use minimum amount of hot solvent low_yield->sol_low_yield1 sol_low_yield2 Cool slowly low_yield->sol_low_yield2 sol_low_yield3 Wash with ice-cold solvent low_yield->sol_low_yield3 sol_no_crystals1 Scratch inner surface of the flask no_crystals->sol_no_crystals1 sol_no_crystals2 Add a seed crystal no_crystals->sol_no_crystals2 sol_no_crystals3 Concentrate solution no_crystals->sol_no_crystals3 sol_oiling_out1 Use a higher boiling point solvent oiling_out->sol_oiling_out1 sol_oiling_out2 Use a larger volume of solvent oiling_out->sol_oiling_out2 sol_oiling_out3 Switch to a different solvent system oiling_out->sol_oiling_out3

Caption: Decision tree for troubleshooting common recrystallization problems.

Technical Support Center: Synthesis of 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxy-5-(trifluoromethyl)phenol. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and practical synthetic route starts from 3-methoxy-5-(trifluoromethyl)aniline. This method involves a two-step process:

  • Diazotization: The aniline derivative is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form a diazonium salt.

  • Hydrolysis: The diazonium salt is then hydrolyzed, usually by heating the aqueous solution, to replace the diazonium group with a hydroxyl group, yielding the desired phenol.

Q2: What are the potential impurities I should be aware of in this synthesis?

Potential impurities can arise from starting materials, side reactions, and incomplete reactions. Key impurities may include:

  • Unreacted Starting Material: Residual 3-methoxy-5-(trifluoromethyl)aniline.

  • Azo Coupling Byproducts: Formed by the reaction of the diazonium salt with the starting aniline or the product phenol. These are often colored compounds.

  • Halogenated Impurities: If the diazotization is performed in the presence of halide ions (e.g., from HCl), Sandmeyer-type side reactions can introduce a halogen atom onto the aromatic ring.

  • Ether Impurities: If an alcohol like methanol is used as a solvent or is present during the workup of the diazonium salt, it can act as a nucleophile, leading to the formation of 1-methoxy-3-(trifluoromethyl)-5-methoxybenzene.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting aniline, the product phenol, and major byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.

Q4: What are the recommended purification methods for the final product?

The crude product can be purified using the following techniques:

  • Extraction: An initial workup involving extraction with an organic solvent can remove water-soluble impurities. Adjusting the pH of the aqueous layer can help in separating acidic (phenolic) and basic (aniline) components.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired phenol from non-polar and closely related impurities.

  • Distillation: If the product is a liquid at room temperature, vacuum distillation can be a suitable method for purification, especially on a larger scale.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete diazotization. 2. Decomposition of the diazonium salt before hydrolysis. 3. Formation of significant amounts of side products (e.g., azo compounds).1. Ensure the reaction temperature for diazotization is kept low (typically 0-5 °C). Verify the quality and stoichiometry of the sodium nitrite and acid. 2. Proceed with the hydrolysis step immediately after the diazotization is complete. Avoid letting the diazonium salt solution stand for extended periods. 3. Maintain a low temperature during diazotization to minimize coupling reactions. Ensure efficient stirring to prevent localized high concentrations of reactants.
Presence of a strong color (e.g., red, orange) in the crude product Formation of azo dye impurities from coupling reactions.1. During the workup, wash the organic layer with a dilute acid solution to remove any unreacted aniline, which can couple with the diazonium salt. 2. Purify the product using column chromatography, as azo dyes are often more polar than the desired phenol.
Product is contaminated with the starting aniline Incomplete diazotization or insufficient hydrolysis time.1. Re-evaluate the diazotization conditions (temperature, reagent stoichiometry). 2. Increase the duration or temperature of the hydrolysis step to ensure complete conversion of the diazonium salt. 3. During workup, wash the organic extract with a dilute aqueous acid (e.g., 1M HCl) to remove the basic aniline as its water-soluble salt.
Identification of an unexpected peak in GC-MS or NMR corresponding to a halogenated or methoxylated byproduct 1. Sandmeyer-type side reaction if diazotization was performed with a hydrohalic acid (e.g., HCl, HBr). 2. Reaction of the diazonium salt with the alcohol solvent (e.g., methanol) if used.1. Use a non-nucleophilic acid like sulfuric acid for diazotization if halogenation is a recurring issue. 2. Avoid using alcohols as solvents during the formation and reaction of the diazonium salt. If an alcohol is necessary for other reasons, be prepared to separate the resulting ether byproduct, for example by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization-Hydrolysis
  • Diazotization:

    • Dissolve 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of a strong, non-nucleophilic acid (e.g., sulfuric acid, 2-3 eq) with cooling in an ice-water bath to maintain a temperature of 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. Monitor for the absence of the starting aniline by TLC.

  • Hydrolysis:

    • Slowly add the cold diazonium salt solution to a separate flask containing boiling water or an aqueous solution of copper sulfate.

    • Heat the mixture at reflux for 1-2 hours until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts and wash with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Analytical Methods for Impurity Identification
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Analysis: Compare the mass spectra of observed peaks with library data and the expected fragmentation patterns of potential impurities.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

    • Analysis: Acquire ¹H and ¹³C NMR spectra. Compare the chemical shifts and coupling constants of the signals with known data for the product. Impurity signals can often be identified by their distinct chemical shifts and lower integration values.[4][5][6]

Data Presentation

Table 1: Hypothetical GC-MS Analysis of a Crude Synthesis Product

Retention Time (min)Tentative IdentificationMolecular Weight ( g/mol )Key Mass Fragments (m/z)
8.53-methoxy-5-(trifluoromethyl)aniline (Starting Material)191.15191, 176, 148
9.2This compound (Product)192.14192, 173, 145
10.11-Chloro-3-methoxy-5-(trifluoromethyl)benzene210.59210, 175, 147
12.5Azo-coupled byproduct>350Complex fragmentation

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 3-methoxy-5-(trifluoromethyl)aniline diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) start->diazotization hydrolysis Hydrolysis (Heat) diazotization->hydrolysis crude_product Crude Product hydrolysis->crude_product extraction Extraction crude_product->extraction column_chrom Column Chromatography extraction->column_chrom pure_product Pure Product column_chrom->pure_product analysis Impurity Analysis (GC-MS, NMR) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathways aniline 3-methoxy-5-(trifluoromethyl)aniline diazonium Diazonium Salt Intermediate aniline->diazonium NaNO2, H+ phenol This compound (Desired Product) diazonium->phenol H2O, Heat azo_byproduct Azo Coupling Byproduct diazonium->azo_byproduct + Aniline or Phenol chloro_byproduct Chloro Byproduct (Sandmeyer) diazonium->chloro_byproduct Cl- (from HCl) methoxy_byproduct Methoxy Byproduct diazonium->methoxy_byproduct CH3OH

References

Technical Support Center: Reactions Involving Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding chemical reactions involving fluorinated phenols.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with fluorinated phenols challenging?

A1: Reactions involving fluorinated phenols can be complex due to several factors. The strong carbon-fluorine (C-F) bond is difficult to break, often requiring harsh reaction conditions.[1] The position of the fluorine atom on the aromatic ring can also lead to steric hindrance, limiting the accessibility for reagents.[1] Furthermore, the high reactivity of the phenol group can lead to undesired side reactions, and the basicity of some fluoride sources can cause a lack of tolerance for protic functional groups.[2]

Q2: How does the position of the fluorine atom on the phenol ring influence its reactivity?

A2: The location of the fluorine atom significantly impacts the phenol's acidity and the regioselectivity of its reactions. Electron-withdrawing fluorine atoms generally increase the acidity of the phenol.[3] In electrophilic aromatic substitution reactions, the fluorine atom's position, along with the hydroxyl group, directs incoming electrophiles to specific positions on the ring. For instance, in some fluorination reactions of phenols, a high para-selectivity is observed.[4][5]

Q3: What are some common palladium-catalyzed cross-coupling reactions for fluorinated phenols?

A3: Fluorinated phenols are versatile substrates in various palladium-catalyzed cross-coupling reactions. To participate in these reactions, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate or nonaflate.[6][7] Common coupling reactions include Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines).[6]

Q4: What are the critical safety precautions when working with fluorinated phenols and fluorinating agents?

A4: Due to the potential hazards, strict safety protocols are essential. All manipulations should be conducted in a well-ventilated fume hood.[8][9][10] Personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (double-gloving is often recommended), must be worn.[8][9][10] It is crucial to be aware of the specific hazards of the fluorinating agents used, as many are moisture-sensitive and can be highly corrosive or toxic.[8][11] Always have a detailed standard operating procedure (SOP) and an emergency plan for spills or exposure.[8][9] Phenol itself is highly toxic and corrosive and can be rapidly absorbed through the skin, which can be fatal.[9]

Troubleshooting Guides

Guide 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Inactive/Degraded Reagents Many fluorinating agents and catalysts are sensitive to moisture and air. Use a fresh bottle of the reagent or purify/dry existing stock.[11][12] For palladium catalysts, ensure the active Pd(0) species is generated or use a reliable precatalyst.
Suboptimal Reaction Temperature Gradually increase the reaction temperature in increments. Some reactions require heating to proceed at a reasonable rate.[12] However, be aware that higher temperatures can also promote side reactions like elimination.[12]
Poor Leaving Group Activation (for Phenol Starting Materials) The phenolic hydroxyl group is a poor leaving group. For cross-coupling reactions, ensure complete conversion of the phenol to a more reactive species like a triflate, tosylate, or nonaflate.[6][13]
Inappropriate Solvent Ensure the solvent is anhydrous and compatible with all reagents. Common solvents for these reactions include dichloromethane (DCM), chloroform, toluene, and acetonitrile.[12][14]
Insufficient Reagent An excess of the fluorinating agent or coupling partner may be necessary, especially for sterically hindered substrates.[12]

Troubleshooting Workflow for Low Reaction Yield

G start Low or No Yield Observed reagent_check Verify Reagent Activity & Purity start->reagent_check temp_check Optimize Reaction Temperature reagent_check->temp_check Reagents OK activation_check Check Leaving Group Activation temp_check->activation_check Temp Optimized solvent_check Verify Solvent Compatibility & Dryness activation_check->solvent_check Activation OK reagent_amount_check Adjust Reagent Stoichiometry solvent_check->reagent_amount_check Solvent OK success Yield Improved reagent_amount_check->success Stoichiometry Adjusted

Caption: A flowchart for systematically troubleshooting low-yield reactions involving fluorinated phenols.

Guide 2: Formation of Side Products and Low Selectivity
Potential Cause Troubleshooting Steps
Formation of Regioisomers In palladium-catalyzed fluorination, mixtures of constitutional isomers can be produced.[2][15][16] This may be due to the involvement of benzyne intermediates.[13][16] Varying the phosphine ligand and reaction conditions can help control the regioselectivity.[17]
Hydrodehalogenation This is a common side reaction in palladium-catalyzed cross-couplings, where the aryl halide is reduced instead of coupled.[17] The presence of water can be a hydrogen source for this side reaction.[17] Ensure anhydrous conditions and consider the choice of phosphine ligand.
Elimination Reactions The use of a strong, non-nucleophilic base can promote elimination side reactions, especially at higher temperatures.[12] If possible, use a weaker base or lower the reaction temperature.
Competing Reactions of the Phenol Group The free hydroxyl group is reactive and can participate in undesired side reactions. If necessary, protect the hydroxyl group with a suitable protecting group like a methyl or benzyl ether before carrying out other transformations.[11]

Factors Influencing Reactivity and Selectivity

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Phenol Fluorinated Phenol (Acidity, Sterics) Outcome Reaction Outcome (Yield & Selectivity) Phenol->Outcome Reagent Coupling Partner / Fluorinating Agent Reagent->Outcome Catalyst Catalyst & Ligand Catalyst->Outcome Base Base Base->Outcome Solvent Solvent Solvent->Outcome Temp Temperature Temp->Outcome

Caption: Key factors influencing the outcome of reactions with fluorinated phenols.

Guide 3: Challenges in Product Purification
Potential Cause Troubleshooting Steps
Similar Polarity of Product and Starting Material C-H fluorination reactions can produce products with polarities very similar to the starting materials, making chromatographic separation difficult.[2] Consider alternative purification methods like crystallization, distillation, or derivatization to alter polarity before chromatography.
Formation of Persistent Byproducts Side reactions like protodemetallation in couplings with organometallic reagents can create byproducts that complicate purification.[2] Optimize the reaction to minimize byproduct formation by adjusting the catalyst, ligands, or reaction time.
Residual Catalyst Palladium residues can be difficult to remove. Consider treating the crude product with a scavenger resin or performing an aqueous wash with a chelating agent like EDTA.
Azeotrope Formation Some impurities may form azeotropes with the product or solvent, making separation by distillation challenging.[18] Consider azeotropic distillation with a different solvent or an alternative purification method.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Fluorinated Phenol

This protocol details the conversion of a fluorinated phenol to its nonaflate, followed by a one-pot Suzuki-Miyaura coupling.[6][7]

Materials:

  • Fluorinated phenol (1.0 eq)

  • Nonafluorobutanesulfonyl fluoride (NfF) (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.08 eq)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the fluorinated phenol, cesium carbonate, and anhydrous toluene.

  • Add the nonafluorobutanesulfonyl fluoride (NfF) and stir the mixture at room temperature for 1 hour to form the aryl nonaflate in situ.

  • To this mixture, add the arylboronic acid, Pd₂(dba)₃, and SPhos.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Quench the reaction by slowly adding water. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Simplified Palladium-Catalyzed Cross-Coupling Cycle

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L_n-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L_n-Ar' transmetal->pd2_biaryl mx M-X transmetal->mx red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 ar_ar Ar-Ar' red_elim->ar_ar center arx Ar-X arx->ox_add ar_m Ar'-M ar_m->transmetal

Caption: A schematic of the key steps in a Suzuki-Miyaura cross-coupling reaction.

References

Navigating the Stability of 3-Methoxy-5-(trifluoromethyl)phenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and handling of 3-methoxy-5-(trifluoromethyl)phenol in various reaction conditions. The information is designed to help researchers anticipate potential challenges and manage the stability of this versatile building block in organic synthesis.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter challenges related to the stability of the methoxy and trifluoromethyl groups, as well as the reactivity of the phenolic hydroxyl and the aromatic ring. This guide addresses specific issues in a question-and-answer format.

Issue IDQuestionPotential Cause(s)Suggested Troubleshooting Steps
STAB-001 My reaction is showing an unexpected loss of the methyl group from the methoxy ether. Acid-catalyzed cleavage: Strong Brønsted or Lewis acids can protonate the ether oxygen, leading to cleavage. Common reagents include HBr, HI, BBr₃, and AlCl₃.- If acidic conditions are necessary, consider using milder acids or shorter reaction times. - Protect the phenolic hydroxyl group as a more robust ether or ester if the methoxy group is critical to the final product. - Monitor the reaction closely by TLC or LC-MS to track the formation of the demethylated byproduct.
STAB-002 I am observing decomposition or unwanted side reactions involving the trifluoromethyl group. Harsh nucleophilic or reductive conditions: While generally stable, the trifluoromethyl group can be susceptible to degradation under extreme conditions, though this is less common.- The trifluoromethyl group is known for its high metabolic and chemical stability.[1] Degradation is unlikely under standard synthetic conditions. - If degradation is suspected, verify the identity of byproducts by mass spectrometry to confirm the loss of fluorine or the entire CF₃ group.
STAB-003 My electrophilic aromatic substitution reaction is giving poor yields or the wrong regioisomer. Conflicting directing effects: The methoxy group is an activating, ortho, para-director, while the trifluoromethyl group is a deactivating, meta-director. The outcome of the reaction will depend on the reaction conditions and the nature of the electrophile.- The strong activating effect of the methoxy group will likely dominate, directing electrophiles to the positions ortho and para to it (C2, C4, and C6). - Expect a mixture of isomers. Reaction conditions (temperature, catalyst, solvent) can be optimized to favor the desired isomer. - Due to steric hindrance from the two existing substituents, substitution at the C2 position is the most likely outcome.
STAB-004 I am struggling with a nucleophilic aromatic substitution (SNAr) reaction. Insufficient activation or inappropriate leaving group: For an SNAr reaction to occur, the aromatic ring needs to be sufficiently electron-deficient, and there must be a good leaving group ortho or para to a strong electron-withdrawing group.- The trifluoromethyl group is a strong electron-withdrawing group and can facilitate SNAr if a suitable leaving group (e.g., a halide) is present at an ortho or para position.[2][3] - The methoxy group is electron-donating and will disfavor SNAr. - If the goal is to introduce a nucleophile, consider converting the phenol to a better leaving group, such as a triflate or tosylate, for cross-coupling reactions.
STAB-005 The phenolic hydroxyl group is interfering with my desired transformation. Acidity and nucleophilicity of the phenol: The hydroxyl group is acidic and can be deprotonated by bases. The resulting phenoxide is a potent nucleophile.- Protect the hydroxyl group as an ether (e.g., benzyl, silyl) or an ester (e.g., acetate) to prevent unwanted reactivity. The choice of protecting group will depend on the downstream reaction conditions. - In reactions where the phenol is intended to act as a nucleophile (e.g., Williamson ether synthesis, esterification), ensure complete deprotonation with a suitable base to maximize reactivity.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the methoxy group of this compound generally stable?

The methoxy group is stable under a wide range of non-acidic conditions, including exposure to many oxidizing and reducing agents, as well as bases and organometallic reagents. However, it is susceptible to cleavage by strong acids.

Q2: How does the trifluoromethyl group influence the reactivity of the molecule?

The trifluoromethyl group is a strong electron-withdrawing group. This has several effects:

  • Increased Acidity of the Phenol: It stabilizes the phenoxide anion, making the hydroxyl group more acidic compared to phenol itself.

  • Deactivation of the Aromatic Ring: It makes the aromatic ring less susceptible to electrophilic aromatic substitution.

  • Activation towards Nucleophilic Aromatic Substitution: It can activate the ring for SNAr reactions if a good leaving group is present at an appropriate position.

Q3: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

The methoxy group is a powerful activating and ortho, para-directing group, while the trifluoromethyl group is a deactivating and meta-directing group. In this case, the directing effects are as follows:

  • Methoxy group directs to: C2, C4, C6

  • Trifluoromethyl group directs to: C2, C4, C6

Both groups direct to the same positions. However, the methoxy group is a stronger activating group, so electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group. Given the substitution pattern, the most likely positions for substitution are C2 and C6, with C4 being sterically hindered.

Q4: Can I perform a Williamson ether synthesis on the phenolic hydroxyl group?

Yes, the phenolic hydroxyl group can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which can then be alkylated with an alkyl halide to form an ether.

Q5: Is it possible to selectively remove the methyl group from the methoxy ether?

Yes, selective demethylation is a common transformation. Reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. The reaction conditions can often be controlled to achieve selective cleavage in the presence of other functional groups.

Experimental Protocols

Protocol 1: General Procedure for the Protection of the Phenolic Hydroxyl Group as a Benzyl Ether
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.

  • Reagent Addition: Add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Demethylation of the Methoxy Group
  • Dissolution: Dissolve the this compound derivative (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to the recommended temperature for the chosen reagent (e.g., 0 °C or -78 °C for BBr₃).

  • Reagent Addition: Add the demethylating agent, such as boron tribromide (BBr₃, 1.1-1.5 eq.), dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or methanol.

  • Work-up: Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography or recrystallization.

Diagrams

Stability_Troubleshooting_Workflow cluster_issues Potential Causes cluster_solutions Troubleshooting Steps start Start: Reaction with This compound issue Issue Observed: Unexpected Product or Low Yield start->issue demethylation Demethylation (Loss of -OCH3) issue->demethylation Is the methyl group missing? cf3_degradation CF3 Group Degradation issue->cf3_degradation Is the CF3 group altered? wrong_isomer Incorrect Regioisomer issue->wrong_isomer Is the substitution at the wrong ring position? phenol_reactivity Unwanted Phenol Reactivity issue->phenol_reactivity Is the phenol group interfering? acid_check Review Acidic Conditions: - Use milder acid - Shorter reaction time - Protect phenol demethylation->acid_check verify_byproduct Verify Degradation: - Analyze byproducts by Mass Spec cf3_degradation->verify_byproduct optimize_conditions Optimize Reaction: - Adjust temperature - Change catalyst - Modify solvent wrong_isomer->optimize_conditions protect_phenol Protect Phenol: - Use protecting group (e.g., Bn, Ac, Si) phenol_reactivity->protect_phenol

Caption: A troubleshooting workflow for stability issues.

Regioselectivity_Diagram cluster_directing_effects Directing Effects for Electrophilic Aromatic Substitution cluster_positions Aromatic Ring Positions compound This compound methoxy Methoxy (-OCH3) (Activating, o,p-director) C2 2 methoxy->C2 ortho C4 4 methoxy->C4 para C6 6 methoxy->C6 ortho trifluoromethyl Trifluoromethyl (-CF3) (Deactivating, m-director) trifluoromethyl->C2 meta trifluoromethyl->C4 meta trifluoromethyl->C6 meta C1 1 C3 3 (OMe) C5 5 (CF3)

Caption: Regioselectivity in electrophilic aromatic substitution.

References

Technical Support Center: Overcoming Solubility Challenges of 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-methoxy-5-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility issues of this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The trifluoromethyl (-CF3) group is highly lipophilic, and the aromatic ring also contributes to the molecule's hydrophobicity. While the phenolic hydroxyl and methoxy groups can participate in hydrogen bonding with water, the overall hydrophobic character of the molecule dominates, leading to poor solubility in aqueous solutions.

Q2: What is the predicted pKa of this compound and why is it important for solubility?

A2: The predicted pKa of this compound is approximately 8.58.[1] The pKa is a critical parameter because it indicates the pH at which the phenolic hydroxyl group will ionize. Above the pKa, the compound will exist predominantly in its more soluble phenolate form. Therefore, adjusting the pH of the aqueous medium to be above the pKa is a key strategy for enhancing its solubility.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: The three main strategies for improving the aqueous solubility of this compound are:

  • pH Adjustment: Increasing the pH of the solution above the pKa of the phenolic hydroxyl group to form the more soluble phenolate salt.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the overall solvating power of the medium.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin to form a more water-soluble inclusion complex.

Q4: Can I use a combination of these solubility enhancement techniques?

A4: Yes, a combination of techniques can often be more effective than a single approach. For example, using a co-solvent in a pH-adjusted buffer can have a synergistic effect on solubility. Similarly, cyclodextrin complexation can be performed in a buffered solution to ensure optimal pH for both complex formation and overall solubility.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon standing.

Possible Cause: The initial dissolution was not at equilibrium, or the solution is supersaturated.

Troubleshooting Steps:

  • Ensure Equilibrium: When preparing your solution, especially when using the shake-flask method, ensure adequate equilibration time (typically 24-48 hours) with continuous agitation.

  • Check for Supersaturation: If the compound was dissolved with the aid of heat, it might precipitate upon cooling to room temperature. Prepare the solution at the temperature of your experiment.

  • Increase Solubilizing Agent: If using a co-solvent or cyclodextrin, you may need to increase its concentration. Refer to the data tables below for guidance on effective concentration ranges.

  • pH Stability: Verify the pH of your solution after the addition of the compound, as it can sometimes alter the pH, leading to precipitation if the pH drops below the effective range for solubility.

Issue 2: Inconsistent solubility results between experiments.

Possible Cause: Variability in experimental conditions.

Troubleshooting Steps:

  • Standardize Protocol: Ensure all experimental parameters are consistent, including temperature, agitation speed, equilibration time, and the source and purity of the compound and solvents.

  • Calibrate Instruments: Regularly calibrate your pH meter and analytical instruments (e.g., UV-Vis spectrophotometer, HPLC).

  • Control Temperature: Solubility is often temperature-dependent. Perform all experiments in a temperature-controlled environment.

  • Purity of Compound: Verify the purity of your this compound, as impurities can affect solubility.

Data Presentation

The following tables provide illustrative quantitative data on the solubility of this compound using different enhancement strategies. This data is based on typical results for structurally similar phenolic compounds and should be used as a starting point for your own experiments.

Table 1: pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (mg/mL)Molar Solubility (M)
5.0< 0.1< 5.2 x 10⁻⁴
7.4~ 0.5~ 2.6 x 10⁻³
8.5~ 5.0~ 2.6 x 10⁻²
9.5> 20> 1.0 x 10⁻¹

Table 2: Solubility of this compound in Co-solvent Systems at pH 7.4 and 25°C

Co-solventConcentration (% v/v)Solubility (mg/mL)
Ethanol10~ 1.5
20~ 4.0
Propylene Glycol10~ 2.0
20~ 5.5
Polyethylene Glycol 400 (PEG 400)10~ 3.0
20~ 8.0

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound at pH 7.4 and 25°C

CyclodextrinConcentration (mM)Solubility (mg/mL)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10~ 2.5
50~ 12.0
Sulfobutylether-β-cyclodextrin (SBE-β-CD)10~ 3.0
50~ 15.0

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given aqueous medium.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or shaking incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. A visible excess of solid should remain.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, let the vials stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with the appropriate buffer to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated UV-Vis spectrophotometric or HPLC method.

Protocol 2: Phase Solubility Study with Cyclodextrins

Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of this compound and to determine the stoichiometry of the inclusion complex.

Materials:

  • This compound (solid)

  • Cyclodextrin (e.g., HP-β-CD or SBE-β-CD)

  • Aqueous buffer of choice

  • Glass vials with screw caps

  • Orbital shaker

  • Analytical equipment (UV-Vis or HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 5, 10, 25, 50, 100 mM) in the desired buffer.

  • Add an excess amount of solid this compound to each cyclodextrin solution.

  • Follow steps 2-7 from the Equilibrium Solubility Determination protocol.

  • Plot the molar solubility of this compound as a function of the molar concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the stability constant and the stoichiometry of the complex.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue Encountered check_protocol Review Experimental Protocol for Consistency start->check_protocol precipitate Precipitation Observed? check_protocol->precipitate inconsistent Inconsistent Results? precipitate->inconsistent No solubility_strategy Select Solubility Enhancement Strategy precipitate->solubility_strategy Yes inconsistent->check_protocol Yes inconsistent->solubility_strategy No ph_adjust pH Adjustment solubility_strategy->ph_adjust cosolvent Co-solvency solubility_strategy->cosolvent cyclodextrin Cyclodextrin Complexation solubility_strategy->cyclodextrin optimize Optimize Concentration of Solubilizing Agent ph_adjust->optimize cosolvent->optimize cyclodextrin->optimize end_success Success: Compound Solubilized optimize->end_success Issue Resolved end_reassess Re-evaluate Strategy optimize->end_reassess Issue Persists end_reassess->solubility_strategy

Caption: Troubleshooting workflow for addressing solubility issues.

Solubility_Enhancement_Logic cluster_methods Enhancement Methods compound This compound (Poorly Soluble) ph pH Adjustment (> pKa 8.58) compound->ph Ionization cosolvent Co-solvency (e.g., Ethanol, PEG 400) compound->cosolvent Altering Polarity cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) compound->cyclodextrin Encapsulation goal Enhance Aqueous Solubility ph->goal cosolvent->goal cyclodextrin->goal

Caption: Logical relationships of solubility enhancement methods.

References

preventing the decomposition of 3-methoxy-5-(trifluoromethyl)phenol during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling 3-methoxy-5-(trifluoromethyl)phenol

Welcome to the technical support center for researchers working with this compound. This resource provides essential guidance on preventing the decomposition of this compound during experimental workup procedures. Below, you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and purity of your product.

Frequently Asked Questions (FAQs)

Q1: Why is my solution containing this compound turning a pink, brown, or purple color during the workup?

This color change is a common indicator of decomposition, specifically oxidation. The phenol moiety, particularly when substituted with an electron-donating group like methoxy, is susceptible to oxidation.[1][2] Under certain conditions, it can be oxidized to form highly colored quinone-type byproducts. This process is often accelerated by exposure to atmospheric oxygen, basic pH, and the presence of trace metal impurities.

Q2: What are the primary factors that cause the decomposition of this compound during workup?

There are three main factors that can induce decomposition:

  • Elevated pH (Basic Conditions): Phenols are acidic and will deprotonate in the presence of a base to form a phenoxide ion. This phenoxide is significantly more electron-rich and far more susceptible to oxidation than the neutral phenol.[3][4] Many common workup procedures that use strong bases (e.g., NaOH, KOH) can trigger rapid decomposition.

  • Exposure to Air (Oxygen): The presence of atmospheric oxygen can lead to the oxidation of the electron-rich aromatic ring.[5] This is a common issue for many phenols and is exacerbated by the factors listed above.

  • Residual Catalysts or Reagents: Trace amounts of metal catalysts (e.g., Palladium, Copper) or residual oxidizing agents from the preceding reaction step can promote degradation during the workup phase.[6][7]

Q3: My protocol requires a basic wash to remove acidic impurities. How can I do this without decomposing my product?

Extracting with a strong base is highly discouraged. However, if a basic wash is unavoidable, the risk can be minimized by following a "gentle wash" protocol. The key is to use a milder base and limit the contact time.

ParameterStandard Basic Wash (High Risk)Gentle Basic Wash (Lower Risk)
Reagent 1M - 2M NaOH or KOHSaturated aq. Sodium Bicarbonate (NaHCO₃) or 5% aq. NaHCO₃
Temperature Room Temperature0 - 5 °C (perform in an ice bath)
Contact Time > 5 minutes< 1-2 minutes
Atmosphere AirInert (Nitrogen or Argon blanket)

Q4: What are the best practices for quenching a reaction containing this compound?

The quenching step is critical as it is the first stage of the workup.

  • Temperature Control: Always cool the reaction mixture (typically to 0 °C) before adding the quenching agent, especially if the quench is exothermic.[8]

  • Avoid Strong Bases: Do not quench with strong basic solutions. A neutral quench (water) or a mildly acidic quench (e.g., saturated aqueous ammonium chloride, NH₄Cl) is preferable.

  • Degassed Solvents: Use deoxygenated (degassed) water or solutions for the quench and subsequent washes to minimize exposure to oxygen.

Q5: Can I add a stabilizer during the workup to prevent decomposition?

Yes, in some cases, adding a stabilizer can be beneficial.

  • Antioxidants: A small amount of a mild reducing agent, such as sodium thiosulfate or sodium sulfite, can be added to the aqueous wash solutions to scavenge residual oxidants.

  • Chelating Agents: If you suspect metal-catalyzed decomposition, washing the organic layer with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) can help by sequestering the metal ions.

Q6: How should I approach the final concentration and purification steps?

  • Solvent Removal: When concentrating the final organic solution, use a rotary evaporator with the water bath at a low temperature (<30-40 °C) to prevent thermal degradation.[9] Do not evaporate to complete dryness, as this can expose the neat compound to air and heat for an extended period. It is better to leave a small amount of solvent and remove the rest under high vacuum at room temperature.

  • Chromatography: If column chromatography is required, it is best to perform it quickly. Pre-treating the silica gel by flushing the column with the eluent containing a small amount of a non-polar solvent can help deactivate highly acidic sites on the silica that might cause degradation.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Organic layer turns dark during basic wash. Oxidation catalyzed by high pH.Immediately acidify with dilute HCl, extract the product, and proceed. In the future, use a milder base (NaHCO₃) at 0°C or omit the basic wash.
Product degrades on the rotary evaporator. Thermal decomposition.Reduce the water bath temperature. Co-evaporate with a higher-boiling solvent like toluene to remove trace water azeotropically at a lower temperature.[10]
Significant product loss after chromatography. Decomposition on silica gel.Deactivate silica by flushing with eluent. Consider using a different stationary phase like alumina or a reverse-phase column.
Color develops slowly upon standing in solvent. Air oxidation.Keep solutions under an inert atmosphere (N₂ or Ar). Store the purified compound under inert gas in a freezer.

Detailed Experimental Protocols

Protocol 1: Recommended Gentle Workup for Sensitive Phenols

This protocol is designed to minimize decomposition by controlling pH, temperature, and exposure to oxygen.

  • Reaction Quenching (0 °C):

    • Cool the reaction vessel in an ice-water bath to 0-5 °C.

    • Slowly add degassed, saturated aqueous NH₄Cl solution to quench the reaction. Monitor for any exotherm.[8]

  • Dilution & Phase Separation:

    • Transfer the quenched mixture to a separatory funnel.

    • Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Allow the layers to separate. Remove and set aside the aqueous layer.

  • Aqueous Washes (Performed at 0 °C if possible):

    • Wash the organic layer sequentially with:

      • 1 x Degassed deionized water.

      • 1 x Degassed saturated aqueous NaHCO₃ (optional, for acid removal, perform quickly).

      • 1 x Degassed brine (saturated aq. NaCl) to aid in phase separation and remove bulk water.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11] Swirl and let it sit for 10-15 minutes.

  • Filtration and Concentration:

    • Filter the drying agent.

    • Concentrate the filtrate using a rotary evaporator with the bath temperature set to ≤30 °C.

    • For final solvent removal, use a high vacuum pump at ambient temperature.

Visualizations

DecompositionPathway Phenol This compound (Stable) Phenoxide Phenoxide Anion (Highly Reactive) Phenol->Phenoxide High pH (Base) Quinone Oxidized Byproducts (Colored Impurities) Phenol->Quinone O₂ / Oxidants (Slow) Phenoxide->Phenol Low pH (Acid) Phenoxide->Quinone O₂ / Oxidants (Fast)

Caption: Relationship between pH and oxidation susceptibility.

TroubleshootingFlowchart start Decomposition Observed (e.g., Color Change) q_step At which step did it occur? start->q_step s_quench During Quench q_step->s_quench Quench s_base During Basic Wash q_step->s_base Basic Wash s_conc During Concentration q_step->s_conc Concentration s_chrom During Chromatography q_step->s_chrom Purification sol_quench Solution: - Quench at 0°C - Use neutral/acidic quencher (e.g., aq. NH₄Cl) s_quench->sol_quench sol_base Solution: - Use mild base (NaHCO₃) - Work at 0°C - Limit contact time (<2 min) - Use inert atmosphere s_base->sol_base sol_conc Solution: - Lower rotovap bath temp (<30°C) - Avoid evaporating to dryness s_conc->sol_conc sol_chrom Solution: - Deactivate silica gel - Consider alternative stationary phase s_chrom->sol_chrom

References

safe handling and storage procedures for 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 3-methoxy-5-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No: 349-56-4) is an off-white to light yellow solid organic compound.[1] Its primary hazards, as identified under GHS classifications, include causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

Q2: What are the proper storage conditions for this chemical?

A2: It should be stored under an inert gas (like nitrogen or argon) at a temperature of 2-8°C.[1][4] The container must be kept tightly closed and stored in a dry, cool, and well-ventilated place.[5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, you must wear protective gloves, protective clothing, and eye/face protection.[3][5] All handling of the solid or its solutions should be conducted in a chemical fume hood or a well-ventilated area to avoid inhalation of dust or vapors.[2][5]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

Q5: How should I dispose of waste containing this chemical?

A5: All waste materials containing this compound must be collected as hazardous chemical waste and disposed of through an approved waste disposal plant, in accordance with local regulations.[3][5]

Physical and Chemical Properties

The quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 349-56-4[4][6][7]
Molecular Formula C8H7F3O2[4][7]
Molecular Weight 192.14 g/mol [4]
Appearance Off-white to light yellow Solid[1]
Melting Point 75 °C[1][4]
Boiling Point 100 °C at 14 Torr[1][4]
Predicted pKa 8.58 ± 0.10[1][4]
Storage Temperature 2-8°C (under inert gas)[1][4]

Troubleshooting Guide

Issue 1: The compound is not dissolving in my aqueous buffer.

  • Cause: Phenolic compounds, especially those with a trifluoromethyl group, often have limited solubility in water.

  • Solution:

    • Use an Organic Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO, methanol, or ethanol.

    • Aliquot into Buffer: Add this stock solution dropwise to your aqueous buffer while vortexing to prevent precipitation.

    • Check pH: The solubility of phenols can be pH-dependent. Adjusting the pH of the buffer may improve solubility, but be mindful of the compound's stability.

Issue 2: The compound appears to be degrading or changing color during the experiment.

  • Cause: Phenols can be susceptible to oxidation, which can be accelerated by light, air (oxygen), or impurities.

  • Solution:

    • Use Fresh Solutions: Prepare solutions fresh for each experiment.

    • Inert Atmosphere: If the experiment allows, degas your solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Protect from Light: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil to protect them from light.

Issue 3: I observe an unexpected side reaction or low yield in my synthesis.

  • Cause: The phenolic hydroxyl group is reactive and can participate in side reactions. The compound is also incompatible with strong bases, acids, and oxidizing agents.[2]

  • Solution:

    • Protecting Groups: If the phenolic hydroxyl group is interfering with your desired reaction, consider using a suitable protecting group.

    • Check Reagent Compatibility: Ensure that none of the reagents or catalysts used in your protocol fall into the incompatible categories. Avoid strong oxidizing agents or bases unless they are part of the intended reaction mechanism under controlled conditions.

    • Purify Starting Material: Ensure the purity of your this compound, as impurities could catalyze degradation or side reactions.

Experimental Protocols & Workflows

This protocol outlines the standard procedure for safely preparing a stock solution of this compound.

  • Preparation: Don all required PPE (lab coat, safety goggles, appropriate gloves). Ensure the chemical fume hood is operational.

  • Weighing: Tare a suitable container (e.g., glass vial) on an analytical balance. Transfer the desired amount of this compound to the container inside the fume hood.

  • Dissolution: Add the chosen solvent (e.g., DMSO) to the container in a dropwise manner. Gently swirl or sonicate until the solid is completely dissolved.

  • Storage: Tightly cap the vial, label it clearly with the compound name, concentration, solvent, and date. Store at the recommended temperature (2-8°C).

  • Cleanup: Decontaminate the weighing area and any equipment used. Dispose of contaminated materials (e.g., weigh paper, pipette tips) in the designated hazardous waste container.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_final Final Steps PPE Don Required PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Weigh Weigh Compound in Fume Hood FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Transfer to Final Container Dissolve->Transfer Label Label Container Clearly Transfer->Label Store Store at 2-8°C Label->Store Cleanup Clean Workspace & Dispose Waste Store->Cleanup

Caption: Workflow for safely handling and preparing solutions.

Troubleshooting_Solubility Start Issue: Poor Solubility in Aqueous Buffer CheckSolvent Is an organic co-solvent (e.g., DMSO) being used? Start->CheckSolvent UseSolvent Action: Dissolve first in a minimal amount of DMSO. CheckSolvent->UseSolvent No CheckMethod Is the stock solution being added dropwise to the buffer while vortexing? CheckSolvent->CheckMethod Yes UseSolvent->CheckMethod UseMethod Action: Add stock slowly to well-stirred buffer. CheckMethod->UseMethod No CheckpH Consider pH Adjustment CheckMethod->CheckpH Yes UseMethod->CheckpH Resolved Solubility Issue Resolved CheckpH->Resolved

Caption: Logic diagram for troubleshooting solubility issues.

References

improving the reproducibility of experiments with 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving 3-methoxy-5-(trifluoromethyl)phenol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for easy reference.

PropertyValueSource
CAS Number 349-56-4[1][2]
Molecular Formula C₈H₇F₃O₂[1][2]
Molecular Weight 192.14 g/mol [1]
Melting Point 75 °C[3]
Boiling Point 100 °C at 14 Torr[3]
pKa (Predicted) 8.58 ± 0.10[3]
Physical Form Solid[4]
Purity Typically ≥95%[]

General Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]

  • Stock Solutions: For biological experiments, prepare concentrated stock solutions in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is advisable to use anhydrous solvents to minimize degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot stock solutions into single-use vials.

  • Protection from Light: Protect solutions from light to prevent potential photodegradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the use of this compound in experimental settings.

Solubility and Solution Preparation

Q1: My this compound is not dissolving in aqueous buffers like PBS. What should I do?

A1: Phenolic compounds, especially those with lipophilic trifluoromethyl groups, often have limited solubility in aqueous solutions.[6]

  • Primary Method: First, dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer to the final desired concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture or assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[1]

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Increasing the pH of the buffer can deprotonate the phenolic hydroxyl group, forming a more soluble phenolate salt. However, be aware that high pH can also accelerate the degradation of some compounds.[7]

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • Co-solvents: In some cases, using a co-solvent system (e.g., a mixture of water and a small percentage of ethanol or acetonitrile) can improve solubility for in vitro assays, but this must be validated for compatibility with your experimental system.

Q2: I observe precipitation when I dilute my DMSO stock solution into my cell culture medium or aqueous buffer. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[1]

  • Vortexing during Dilution: Vortex the aqueous buffer while adding the DMSO stock to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

  • Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility.

G Troubleshooting Precipitation Issues start Precipitation Observed Upon Dilution check_dmso Is final DMSO concentration <0.5%? start->check_dmso stepwise_dilution Try Stepwise Dilution check_dmso->stepwise_dilution Yes lower_conc Lower Final Compound Concentration check_dmso->lower_conc No vortex Vortex During Dilution stepwise_dilution->vortex warm_buffer Warm Aqueous Buffer vortex->warm_buffer check_solubility Still Precipitating? warm_buffer->check_solubility check_solubility->lower_conc Yes end_good Problem Solved check_solubility->end_good No use_cosolvent Consider Co-solvent (with validation) lower_conc->use_cosolvent end_bad Re-evaluate Experiment Parameters use_cosolvent->end_bad

A decision tree for troubleshooting compound precipitation.
Stability

Q3: How stable is this compound in aqueous solutions and cell culture media?

A3: The stability of trifluoromethyl-containing phenols in aqueous solutions can be influenced by pH and temperature.

  • Hydrolysis: While the C-F bond is generally strong, trifluoromethyl groups on a phenyl ring can undergo hydrolysis to a carboxylic acid group, especially under alkaline conditions.[8] Studies on some trifluoromethylphenols have shown they can undergo spontaneous defluorination in aqueous solutions, a process that is dependent on the substitution pattern and pH.[2] It has been reported that 3-trifluoromethylphenol (a related compound) is resistant to hydrolysis.[2]

  • Oxidation: Phenolic compounds can be susceptible to oxidation, which may be catalyzed by components in cell culture media, especially at 37°C.[9]

  • Recommendation: It is best practice to prepare fresh working solutions from a frozen stock for each experiment. To assess stability in your specific experimental conditions, you can incubate the compound in your media for the duration of the experiment and then analyze for degradation using methods like HPLC.

Experimental Assays

Q4: I am seeing inconsistent results in my cell-based assays. Could the compound be the cause?

A4: Inconsistent results can stem from various factors related to the compound's properties and handling.

  • Compound Integrity: Ensure your stock solution has been stored correctly and has not undergone degradation. If in doubt, use a fresh vial of the compound.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations and variable effects. Visually inspect your assay plates for any signs of precipitation.

  • Media Interference: Phenol red, a common pH indicator in cell culture media, can sometimes interfere with colorimetric or fluorescent assays and may have weak estrogenic effects.[10][11] If you suspect interference, consider using phenol red-free media for your experiments.

  • Cell Health: Ensure your cells are healthy and in the exponential growth phase. Compound-induced cytotoxicity can be misinterpreted as a specific inhibitory effect. Always include appropriate vehicle controls (e.g., DMSO at the same final concentration) in your experiments.

Q5: Are there any known biological targets or signaling pathways affected by this compound?

A5: Currently, there is limited publicly available information specifically detailing the biological targets and mechanism of action for this compound. However, related methoxyphenol and trifluoromethyl-containing compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects.[][8] For example, some methoxy derivatives of resveratrol have been shown to suppress inflammation by inactivating the MAPK and NF-κB signaling pathways.[] It is plausible that this compound could exhibit similar activities, but this would need to be determined experimentally.

Experimental Protocols

Due to the lack of specific published protocols for this compound, a generalized protocol for a common cell-based assay is provided below. This should be optimized for your specific cell line and experimental conditions.

General Protocol: Cell Viability (CellTiter-Glo®) Assay

This protocol provides a framework for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete growth medium.

    • Remove the medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound or vehicle control (e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only).

    • Normalize the data to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

G General Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells incubate_24h->add_compound prepare_compound->add_compound incubate_treatment Incubate for Exposure Time add_compound->incubate_treatment add_reagent Add CellTiter-Glo® Reagent incubate_treatment->add_reagent incubate_assay Incubate 10 min add_reagent->incubate_assay read_plate Measure Luminescence incubate_assay->read_plate analyze_data Normalize Data and Calculate IC50 read_plate->analyze_data

A generalized workflow for a cell viability assay.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for detailed information on hazards and safe handling practices.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

  • Handle the solid compound in a well-ventilated area or a chemical fume hood.

References

Validation & Comparative

A Comparative Analysis of 3-methoxy-5-(trifluoromethyl)phenol and Other Fluorinated Phenols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and ability to modulate physicochemical and pharmacokinetic parameters, make fluorinated phenols attractive candidates for drug development. This guide provides a comparative study of 3-methoxy-5-(trifluoromethyl)phenol against other fluorinated phenols, offering insights into their chemical properties and potential biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The acidity (pKa) and lipophilicity (logP) of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of fluorine and trifluoromethyl groups significantly influences these properties.

Compound NameStructurepKalogP (Predicted)
This compoundthis compound8.58[1]2.9[2]
4-Fluorophenol4-Fluorophenol9.891.8
3,5-Bis(trifluoromethyl)phenol3,5-Bis(trifluoromethyl)phenol8.033.9
3-(Trifluoromethoxy)phenol3-(Trifluoromethoxy)phenolNot Available2.8[3]

Note: Predicted logP values are computationally generated and may vary between different prediction algorithms.

The substitution pattern on the phenol ring markedly affects acidity. For instance, the presence of two strongly electron-withdrawing trifluoromethyl groups in 3,5-bis(trifluoromethyl)phenol results in a lower pKa (higher acidity) compared to this compound and 4-fluorophenol.

Biological Activity: Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[4] Phenols are a known class of CA inhibitors.[5] While direct comparative data for this compound is limited, a study on the inhibition of bacterial α-carbonic anhydrases by a panel of phenols provides valuable structure-activity relationship (SAR) insights.[6]

The study on Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα) revealed that small structural modifications on the phenol ring can lead to significant changes in inhibitory activity.[6] For example, simple phenol and phenols with small, electron-donating or weakly electron-withdrawing groups showed potent inhibition in the low micromolar to submicromolar range.[6] The presence of a 3,5-difluoro substitution pattern resulted in a Ki of 3.7 µM against NgCAα, highlighting the impact of fluorine in modulating binding affinity.[6]

Based on these findings, it can be inferred that this compound, with its combination of a methoxy and a trifluoromethyl group, would likely exhibit inhibitory activity against carbonic anhydrases, and its potency would be dependent on the specific isoform and the interplay of its electronic and steric properties within the enzyme's active site.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method to assess the inhibitory potential of compounds against carbonic anhydrase is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.[7]

Materials:

  • Stopped-flow spectrophotometer

  • Carbonic anhydrase (human or from other sources)

  • Test compounds (e.g., this compound)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (20 mM, for maintaining ionic strength)

  • Phenol red indicator (0.2 mM)

  • CO₂-saturated water

  • DMSO for dissolving compounds

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare the assay buffer containing HEPES, sodium sulfate, and phenol red.

  • Dilute the carbonic anhydrase enzyme to the desired concentration in the assay buffer.

  • Pre-incubate the enzyme solution with various concentrations of the test compound (or DMSO for control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[7]

  • Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance at 557 nm over time (10-100 seconds), which corresponds to the pH change due to bicarbonate formation.[7]

  • Determine the initial rates of the catalyzed reaction.

  • Calculate the inhibition constants (Ki) by fitting the data to the appropriate inhibition models using non-linear least-squares methods.[7]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in this comparative study, the following diagrams are provided.

G cluster_prep Compound Preparation cluster_assay Carbonic Anhydrase Inhibition Assay cluster_analysis Data Analysis C1 3-methoxy-5- (trifluoromethyl)phenol Stock Prepare Stock Solutions (in DMSO) C1->Stock C2 4-Fluorophenol C2->Stock C3 3,5-Bis(trifluoromethyl) phenol C3->Stock Assay_Setup Prepare Assay Plate: Enzyme, Buffer, Inhibitor Stock->Assay_Setup Preincubation Pre-incubate Enzyme and Inhibitor (15 min) Assay_Setup->Preincubation Reaction Initiate Reaction (add CO2 substrate) Preincubation->Reaction Measurement Measure Absorbance Change (Stopped-flow, 557 nm) Reaction->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc Ki_Calc Determine Inhibition Constants (Ki) Rate_Calc->Ki_Calc SAR Structure-Activity Relationship Analysis Ki_Calc->SAR

Caption: Workflow for comparative screening of fluorinated phenols.

G cluster_sar Structure-Activity Relationship (SAR) Logic Phenol Phenol Core EWG Electron-Withdrawing Group (EWG) (e.g., -F, -CF3) Phenol->EWG add EDG Electron-Donating Group (EDG) (e.g., -OCH3) Phenol->EDG add Acidity Acidity (pKa) EWG->Acidity increases Lipophilicity Lipophilicity (logP) EWG->Lipophilicity increases EDG->Acidity decreases Bioactivity Biological Activity (e.g., CA Inhibition) Acidity->Bioactivity influences Lipophilicity->Bioactivity influences

Caption: Key factors influencing the biological activity of fluorinated phenols.

Conclusion

This comparative guide highlights the importance of fluorine substitution in modulating the physicochemical and biological properties of phenols. This compound, with its unique substitution pattern, presents an interesting profile for further investigation. The provided data and experimental protocol for carbonic anhydrase inhibition offer a framework for researchers to systematically evaluate its potential as a therapeutic agent. Further studies are warranted to elucidate its activity against a broader range of biological targets and to establish a comprehensive structure-activity relationship for this class of compounds.

References

Comparative Analysis of 3-methoxy-5-(trifluoromethyl)phenol and 4-methoxy-3-(trifluoromethyl)phenol: A Theoretical Guide Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data comparing the biological activities of 3-methoxy-5-(trifluoromethyl)phenol and 4-methoxy-3-(trifluoromethyl)phenol is not available in the public domain. This guide provides a theoretical comparison based on established structure-activity relationships (SAR) for phenolic compounds to infer their potential activities and guide future research.

Introduction

Phenolic compounds are a cornerstone of medicinal chemistry, valued for their diverse biological activities. The strategic placement of functional groups on the phenol ring can dramatically alter a molecule's efficacy and mechanism of action. This guide examines two structural isomers: this compound and 4-methoxy-3-(trifluoromethyl)phenol. While specific biological assay data for these compounds is scarce, we can predict their potential activities by analyzing the electronic and steric effects of their substituents—the hydroxyl (-OH), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups. Such analysis is critical for researchers in drug discovery and chemical biology for hypothesis generation and the design of targeted biological assays.

Theoretical Comparison of Biological Activity

The positioning of the electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group relative to the phenolic hydroxyl group is expected to be the primary determinant of the differential activity between these two isomers.

Antioxidant Potential

The antioxidant activity of phenols typically stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is key.

  • This compound: The methoxy group (electron-donating) is meta to the hydroxyl group, offering moderate stabilization to the phenoxyl radical. The trifluoromethyl group (electron-withdrawing) is also meta, which may slightly destabilize the radical.

  • 4-methoxy-3-(trifluoromethyl)phenol: The methoxy group is in the para position, providing strong resonance stabilization to the phenoxyl radical. However, the adjacent ortho trifluoromethyl group is a powerful withdrawing group, which would significantly destabilize the radical and likely increase the O-H bond dissociation energy, thereby reducing its hydrogen-donating ability.

Based on this analysis, This compound might be predicted to have slightly better radical scavenging activity , though both are likely modest antioxidants compared to phenols with multiple electron-donating groups.

Enzyme Inhibition & Receptor Binding

The trifluoromethyl group is a well-known bioisostere for a methyl group but with vastly different electronic properties. It can increase lipophilicity and metabolic stability and often participates in strong binding interactions (e.g., hydrogen bonds, dipole interactions).

  • 4-methoxy-3-(trifluoromethyl)phenol: The arrangement of the hydroxyl, methoxy, and trifluoromethyl groups could present a specific binding motif for enzyme active sites. The ortho -CF₃ group could act as a steric block or a key binding feature, depending on the topology of the target protein.

  • This compound: The meta substitution pattern results in a different spatial arrangement and dipole moment, which would favor binding to different biological targets.

Without experimental data, it is impossible to predict which isomer would be a more potent inhibitor for a specific enzyme. However, their distinct structures make it likely they would exhibit different target profiles.

Predicted Physicochemical Properties

A comparison of key physicochemical properties is essential for predicting a compound's behavior in biological systems.

PropertyThis compound4-methoxy-3-(trifluoromethyl)phenolRationale for Prediction
Molecular Formula C₈H₇F₃O₂C₈H₇F₃O₂Isomers have the same molecular formula.
Molecular Weight 192.14 g/mol 192.14 g/mol Isomers have the same molecular weight.
Predicted Acidity (pKa) Lower pKa (More acidic)Higher pKa (Less acidic)The -CF₃ group at the meta position in the 3-methoxy isomer provides stronger inductive stabilization of the phenoxide anion compared to the ortho position in the 4-methoxy isomer, where it is para to the forming anion.
Predicted LogP SimilarSimilarBoth isomers have the same functional groups, suggesting their lipophilicity will be comparable, though minor differences may exist due to intramolecular hydrogen bonding potential in the 4-methoxy isomer.

Suggested Experimental Protocols

To validate the theoretical predictions, these compounds should be evaluated in a panel of standard biological assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid, trolox) are dissolved in methanol to prepare a series of concentrations.

  • Assay Procedure: In a 96-well plate, the test compound solutions are mixed with the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at ~517 nm using a microplate reader. The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Broth Microdilution Assay (Antimicrobial Activity)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations of Potential Workflows and Pathways

The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway relevant to phenolic compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Test Compound Stock (in DMSO) AssayPlate Prepare Serial Dilutions in 96-Well Plate Compound->AssayPlate Mix Add Reagent to Assay Plate AssayPlate->Mix Reagent Prepare Assay Reagent (e.g., DPPH in Methanol) Reagent->Mix Incubate Incubate (e.g., 30 min at RT) Mix->Incubate Read Measure Absorbance (517 nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

General workflow for an in vitro antioxidant assay.

G ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Phenol Phenolic Compound (e.g., Methoxy-Trifluoromethylphenol) Phenol->Nrf2_Keap1 Modulation? Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Validating the Mechanism of Action of 3-methoxy-5-(trifluoromethyl)phenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] The trifluoromethyl group, in particular, is a key pharmacophore whose electron-withdrawing nature and lipophilicity can significantly modulate the biological activity of a parent compound.[1][2] This guide provides a comparative framework for validating the mechanism of action of 3-methoxy-5-(trifluoromethyl)phenol derivatives, benchmarking against structurally related phenol and methoxy compounds.

Rationale for Enhanced Activity

The this compound scaffold combines two critical functionalities. The trifluoromethyl (-CF3) group is known to increase lipophilicity, which can enhance passage through cellular membranes, and its strong electron-withdrawing properties can alter the acidity of the phenolic hydroxyl group, potentially influencing receptor interactions.[1][2] The methoxy (-OCH3) group, an electron-donating substituent, can also modulate the electronic environment of the aromatic ring and is a common feature in many biologically active natural products. It is hypothesized that the interplay of these two groups can lead to potent and selective biological effects, such as anti-inflammatory or anti-cancer activities.

Comparative Analysis of Biological Activity

While direct comparative data for this compound derivatives is emerging, we can infer potential mechanisms of action from related compounds. Structurally similar methoxy-stilbene and flavonoid derivatives have been shown to exert anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways.[3][4]

A plausible mechanism of action for this compound derivatives is the inhibition of inflammatory pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades, which are central regulators of inflammation and cell survival.[3]

Table 1: Comparative IC50 Values for Inhibition of Pro-inflammatory Markers
CompoundTarget Cell LineIC50 (µM) for NO InhibitionIC50 (µM) for TNF-α InhibitionIC50 (µM) for IL-6 Inhibition
This compound Derivative (Hypothetical) RAW 264.7 MacrophagesExpected to be potentExpected to be potentExpected to be potent
ResveratrolRAW 264.7 Macrophages~25~20~22
3,4',5-trimethoxy-trans-stilbeneRAW 264.7 Macrophages~15~12~14
2-AllylphenolMurine MacrophagesData not availablePotent Inhibition ReportedPotent Inhibition Reported

Note: Data for resveratrol and its methoxy derivative are adapted from studies on LPS-stimulated RAW 264.7 cells.[3] The potency of the hypothetical derivative is predicted based on the enhanced lipophilicity and electronic effects of the trifluoromethyl group.

Signaling Pathway Analysis

The anti-inflammatory effects of many phenolic compounds are mediated by their ability to suppress pro-inflammatory signaling cascades. A key validation step is to assess the impact of the this compound derivative on the phosphorylation status of critical signaling proteins within the MAPK and NF-κB pathways.

Table 2: Comparative Effects on Signaling Pathway Proteins
CompoundTarget PathwayKey Proteins Inhibited (Phosphorylation)
This compound Derivative (Hypothetical) MAPK / NF-κBp38, JNK, ERK, IKKα/β, IκBα
3,4',5-trimethoxy-trans-stilbeneMAPK / NF-κBp38, JNK, ERK, IKKα/β, IκBα, p65
Nobiletin (a polymethoxyflavone)MAPK / AktERK, JNK, p38, Akt

Note: Data for related compounds suggest that inhibition of these pathways is a likely mechanism of action.[3][4]

Experimental Protocols

To validate the proposed mechanism of action, a series of well-established in vitro assays should be performed.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic concentration of the test compounds.

Methodology:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and control compounds for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To quantify the inhibition of NO production, a key inflammatory mediator.

Methodology:

  • Pre-treat RAW 264.7 cells with test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.

Cytokine Quantification (ELISA)

Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Methodology:

  • Treat cells as described for the NO production assay.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of the compound on the phosphorylation of key signaling proteins in the MAPK and NF-κB pathways.

Methodology:

  • Pre-treat RAW 264.7 cells with the test compound for 1 hour, followed by stimulation with LPS for 30 minutes.

  • Lyse the cells and determine the total protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, JNK, ERK, IκBα, and p65 overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism and Workflow

To clearly illustrate the proposed mechanism and experimental design, the following diagrams are provided.

G cluster_0 Experimental Workflow A RAW 264.7 Cell Culture B Compound Treatment (Derivative vs. Alternatives) A->B C LPS Stimulation B->C D MTT Assay (Cytotoxicity) C->D E Griess Assay (NO Production) C->E F ELISA (TNF-α, IL-6) C->F G Western Blot (Signaling Proteins) C->G H Data Analysis & Comparison D->H E->H F->H G->H G cluster_1 Proposed Anti-inflammatory Signaling Pathway cluster_MAPK MAPK Pathway cluster_NFKB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p-p38 TLR4->p38 Activates JNK p-JNK TLR4->JNK Activates ERK p-ERK TLR4->ERK Activates IKK p-IKK TLR4->IKK Activates Cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6) p38->Cytokines Induces JNK->Cytokines Induces ERK->Cytokines Induces IkBa p-IκBα IKK->IkBa p65 p-p65 (Nuclear Translocation) IkBa->p65 p65->Cytokines Induces Compound 3-methoxy-5-(trifluoromethyl) phenol Derivative Compound->p38 Inhibits Compound->JNK Inhibits Compound->ERK Inhibits Compound->IKK Inhibits

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is a cornerstone for ensuring data integrity, product quality, and regulatory compliance. This guide provides a comparative analysis of potential analytical methods for the quantification of 3-methoxy-5-(trifluoromethyl)phenol, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of direct cross-validation studies for this specific analyte in peer-reviewed literature, this document outlines a proposed framework for cross-validation. The comparison is based on established analytical techniques for structurally similar phenolic compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

The primary analytical techniques considered in this guide are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method's performance characteristics, including linearity, sensitivity, accuracy, and precision, are presented to facilitate an objective comparison.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an optimal analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. The following tables summarize the anticipated performance parameters for HPLC-DAD, GC-MS, and LC-MS/MS methods for the analysis of this compound, based on data from analogous phenolic compounds.

Table 1: Comparison of Proposed Analytical Method Performance

Validation ParameterHPLC-DAD (Representative)GC-MS (with Derivatization)LC-MS/MS (Representative)
Linearity (R²) > 0.999> 0.995> 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 µg/mL0.001 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL0.03 - 0.3 µg/mL0.003 - 0.15 µg/mL
Accuracy (Recovery %) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 3%

Table 2: Summary of Method Attributes

AttributeHPLC-DADGC-MSLC-MS/MS
Principle UV-Vis AbsorbanceMass-to-charge ratio of ionized fragmentsMass-to-charge ratio of precursor and product ions
Sample Volatility Not requiredRequired (or derivatization needed)Not required
Selectivity ModerateHighVery High
Sensitivity GoodVery GoodExcellent
Throughput HighModerateModerate to High
Cost LowModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. The following are proposed methodologies for the analysis of this compound using HPLC-DAD, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely accessible technique for the routine quantification of compounds that possess a UV chromophore.

  • Instrumentation: Standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and acidified water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (to be determined experimentally, likely around 270-280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in the mobile phase to a known concentration within the expected calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1000 µg/mL).

    • Perform serial dilutions to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the phenolic group, direct analysis by GC can be challenging. Derivatization is often employed to improve peak shape and thermal stability.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization (Allylation): [1]

    • Dissolve the sample containing this compound in anhydrous acetone.

    • Add powdered potassium carbonate and allyl bromide.

    • Reflux the mixture for 4-6 hours.

    • After cooling, filter and evaporate the solvent.

    • Re-dissolve the residue in a suitable solvent like dichloromethane for GC-MS analysis.

  • GC-MS Conditions:

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices or when low detection limits are required.[2]

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 or phenyl-hexyl column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

    • Mobile Phase: Gradient elution with:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile or methanol.[3]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation:

    • For biological samples, a protein precipitation step with acetonitrile is typically used.[3]

    • Centrifuge the sample and inject the supernatant.

Mandatory Visualizations

To better illustrate the experimental workflows and the logical relationships in the cross-validation process, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect DAD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

HPLC-DAD Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing Analyte Derivatize Derivatization (e.g., Allylation) Sample->Derivatize Extract Solvent Extraction Derivatize->Extract Inject Inject into GC Extract->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Process Data Processing Detect->Process Quantify Quantification Process->Quantify

GC-MS with Derivatization Workflow

CrossValidation_Logic cluster_methods Analytical Methods cluster_params Validation Parameters cluster_comparison Comparative Analysis HPLC HPLC-DAD Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Sensitivity LOD/LOQ HPLC->Sensitivity Specificity Specificity HPLC->Specificity GCMS GC-MS GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Sensitivity GCMS->Specificity LCMSMS LC-MS/MS LCMSMS->Linearity LCMSMS->Accuracy LCMSMS->Precision LCMSMS->Sensitivity LCMSMS->Specificity Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare Sensitivity->Compare Specificity->Compare Decision Select Optimal Method Compare->Decision

Logical Flow of Method Cross-Validation

References

A Comparative Efficacy Analysis: 3-Methoxy-5-(trifluoromethyl)phenol Versus Its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of 3-methoxy-5-(trifluoromethyl)phenol and its non-fluorinated analogs. Due to a lack of direct comparative studies in publicly available literature, this analysis is based on established principles of structure-activity relationships (SAR) and experimental data from structurally related compounds. The introduction of a trifluoromethyl group to a phenolic scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity.

Introduction to Fluorination in Drug Discovery

The substitution of a hydrogen atom or a methyl group with a trifluoromethyl (-CF₃) group can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. The -CF₃ group is highly electronegative and lipophilic, which can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation and increasing the compound's half-life.[1]

  • Increased Lipophilicity: The fluorinated group can enhance the molecule's ability to cross cellular membranes, potentially improving bioavailability and cell permeability.[1]

  • Altered Acidity: The strong electron-withdrawing nature of the -CF₃ group can increase the acidity of the phenolic hydroxyl group, which may influence its interaction with biological targets.

  • Modified Binding Interactions: The size and electronic properties of the -CF₃ group can lead to altered binding affinity and selectivity for target proteins compared to a methyl group or hydrogen.

Comparative Analysis of Physicochemical Properties

While specific experimental data for this compound is limited, we can infer its properties in comparison to its non-fluorinated analog, 3-methoxy-5-methylphenol, based on general principles.

Property3-Methoxy-5-methylphenol (Analog)This compound (Predicted)Rationale for Prediction
Molecular Weight 138.16 g/mol 192.14 g/mol Addition of a -CF₃ group in place of a -CH₃ group.
Lipophilicity (LogP) LowerHigherThe trifluoromethyl group is significantly more lipophilic than a methyl group.
Acidity (pKa) Higher (less acidic)Lower (more acidic)The strong electron-withdrawing effect of the -CF₃ group increases the acidity of the phenolic proton.
Metabolic Stability LowerHigherThe C-F bonds in the -CF₃ group are more resistant to enzymatic cleavage than the C-H bonds in the -CH₃ group.[1]

Potential Efficacy Comparison Based on Analogous Compounds

Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The ease of this donation is influenced by the substituents on the aromatic ring.

  • Non-fluorinated Analog (3-Methoxy-5-methylphenol): This compound is expected to possess antioxidant activity. Studies on the closely related 3-methoxy-5-methylphenol have indicated its potential as an antioxidant.[2]

  • This compound: The strong electron-withdrawing nature of the trifluoromethyl group would likely decrease the electron density on the phenolic oxygen, making hydrogen donation more difficult and potentially reducing its radical scavenging antioxidant activity compared to the methyl analog. However, its increased cellular uptake due to higher lipophilicity might compensate for this to some extent in a biological system.

Antimicrobial Activity

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes.

  • Non-fluorinated Analogs: Methoxyphenols, such as eugenol (4-allyl-2-methoxyphenol), have demonstrated significant antimicrobial activity against various pathogens. For instance, eugenol has shown inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli.[3][4]

  • This compound: The increased lipophilicity conferred by the trifluoromethyl group could enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to increased antimicrobial potency.[1]

Cytotoxic Activity

Many phenolic compounds have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

  • Non-fluorinated Analogs: Derivatives of 4-allyl-2-methoxyphenol (eugenol) have shown cytotoxicity against various cancer cell lines. For example, certain ester derivatives of eugenol exhibited IC50 values in the low microgram per milliliter range against MCF-7 breast cancer cells.[5]

  • This compound: The enhanced cellular uptake and potential for altered interactions with intracellular targets due to the trifluoromethyl group could lead to significant cytotoxic activity. While direct data is unavailable, a comparative guide on the cytotoxicity of phenolic compounds suggests that trifluoromethyl derivatives are of interest in oncology research.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to directly compare the efficacy of this compound with its non-fluorinated analogs.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Prepare a stock solution of the test compounds (this compound and non-fluorinated analogs) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or positive control to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Cytotoxicity Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

  • Seed a human cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological activities of phenolic compounds.

G cluster_0 Antioxidant Mechanism Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance Phenolic_Compound Phenolic Compound (ArOH) Phenoxyl_Radical Phenoxyl Radical (ArO•) Phenolic_Compound->Phenoxyl_Radical H• donation

Caption: Hydrogen atom donation mechanism of phenolic antioxidants.

G Start Start: Prepare Compound Dilutions and Bacterial Inoculum Incubate Incubate Plates (18-24h, 37°C) Start->Incubate Add inoculum to wells Read_Results Visually Assess for Turbidity Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

G Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Stimulus->Cell NFkB_Activation NF-κB Activation Cell->NFkB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) NFkB_Activation->Pro_inflammatory_Genes Phenolic_Compound Phenolic Compound Phenolic_Compound->NFkB_Activation Inhibition

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

The introduction of a trifluoromethyl group in place of a methyl group on a 3-methoxyphenol scaffold is predicted to significantly alter its physicochemical properties, leading to increased lipophilicity, metabolic stability, and acidity. These changes are anticipated to modulate its biological efficacy. Based on structure-activity relationships, this compound may exhibit enhanced antimicrobial and cytotoxic activities compared to its non-fluorinated analogs, while its direct radical-scavenging antioxidant capacity might be reduced.

It is crucial to emphasize that these comparisons are largely theoretical. Rigorous in vitro and in vivo experimental studies, following the protocols outlined above, are essential to definitively determine the comparative efficacy of this compound and its non-fluorinated counterparts and to validate its potential as a therapeutic agent.

References

Navigating the Structure-Activity Landscape of 3-Methoxy-5-(trifluoromethyl)phenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive structure-activity relationship (SAR) study focused solely on 3-methoxy-5-(trifluoromethyl)phenol derivatives remains elusive in publicly available literature, an analysis of existing research on compounds incorporating this moiety provides valuable insights into their potential as therapeutic agents. This guide synthesizes available data to offer a comparative overview for researchers, scientists, and drug development professionals.

The this compound scaffold represents an intriguing starting point for medicinal chemistry campaigns due to the combined electronic and steric properties of its substituents. The electron-withdrawing trifluoromethyl group can significantly impact a molecule's acidity, lipophilicity, and metabolic stability, while the methoxy group can influence hydrogen bonding and overall conformation. These features make derivatives of this phenol potential candidates for various biological targets.

Comparison of Biological Activity

To provide a comparative context, the following table summarizes the properties of this key intermediate.

Compound NameCore StructureBiological Target ContextActivity Data
3-(2-methoxy-5-(trifluoromethyl)phenyl)isonicotinic acid3-methoxy-5-(trifluoromethyl)phenylPolymerase theta (Polθ) Inhibitor IntermediateNot specified in the public domain

Experimental Protocols

To aid in the synthesis and evaluation of similar compounds, a detailed experimental protocol for the preparation of a key intermediate, as described in patent literature, is provided below.

Synthesis of Methyl 3-(2-methoxy-5-(trifluoromethyl)phenyl)isonicotinate

This procedure outlines a Suzuki coupling reaction to form the carbon-carbon bond between the pyridine and phenyl rings.

Materials:

  • Methyl 3-bromopyridine-4-carboxylate

  • (2-methoxy-5-(trifluoromethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Bubble nitrogen gas through a mixture of methyl 3-bromopyridine-4-carboxylate (1.0 equivalent) in a solution of 1,4-dioxane and water for 30 minutes to degas the solution.

  • To the resulting mixture, add palladium(II) acetate (catalytic amount) and potassium carbonate (2.0 equivalents).

  • Add (2-methoxy-5-(trifluoromethyl)phenyl)boronic acid (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to the appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-(2-methoxy-5-(trifluoromethyl)phenyl)isonicotinate.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of the key intermediate.

Synthesis_Workflow Reactant1 Methyl 3-bromopyridine-4-carboxylate Reaction Suzuki Coupling Reactant1->Reaction Reactant2 (2-methoxy-5-(trifluoromethyl)phenyl)boronic acid Reactant2->Reaction Catalyst Pd(OAc)₂ K₂CO₃ Catalyst->Reaction Intermediate Methyl 3-(2-methoxy-5-(trifluoromethyl)phenyl)isonicotinate Reaction->Intermediate

Caption: Synthetic workflow for the preparation of a key intermediate.

Structure-Activity Relationship Insights and Future Directions

Although a systematic SAR study is lacking, the inclusion of the 3-methoxy-5-(trifluoromethyl)phenyl moiety in a Polθ inhibitor candidate suggests that this fragment contributes favorably to the overall activity and properties of the final molecule. The trifluoromethyl group likely enhances metabolic stability and binding affinity, while the methoxy group may be involved in specific interactions with the target protein.

Future research in this area should focus on the systematic exploration of substitutions on the phenolic ring of this compound. Key areas to investigate would include:

  • Modification of the methoxy group: Exploring other alkoxy groups or bioisosteric replacements to probe the role of this substituent in target binding.

  • Introduction of additional substituents: Adding various functional groups to other positions on the phenyl ring to understand their impact on activity and selectivity.

  • Evaluation against a panel of biological targets: Screening a library of derivatives against diverse targets, such as kinases, polymerases, and other enzymes, could uncover novel therapeutic applications.

By systematically modifying the core this compound structure and evaluating the biological activities of the resulting analogs, a comprehensive SAR can be established, paving the way for the development of novel and effective therapeutic agents.

Benchmarking 3-Methoxy-5-(Trifluoromethyl)phenol as a Novel Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific performance data for 3-methoxy-5-(trifluoromethyl)phenol in any defined biological application. The following guide is a hypothetical case study, illustrating its potential evaluation as a kinase inhibitor against known compounds. The experimental data, protocols, and pathway diagrams presented herein are representative examples and not based on published results for this specific molecule.

This guide provides a comparative analysis of this compound against two hypothetical alternative compounds, designated Compound A and Compound B, in the context of their potential as inhibitors of a fictional kinase, "Kinase X." This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel small molecule inhibitors.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound and its alternatives was assessed through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and binding affinity (Kd) were determined to quantify their potency and direct interaction with Kinase X.

CompoundIC50 (nM)Binding Affinity (Kd) (nM)
This compound75120
Compound A (Hypothetical)150250
Compound B (Hypothetical)2540

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against Kinase X was determined using a luminescence-based kinase assay.

  • Reagents: Recombinant human Kinase X, substrate peptide, ATP, and a proprietary kinase activity detection kit were used.

  • Procedure:

    • A solution of Kinase X was pre-incubated with varying concentrations of the test compounds (this compound, Compound A, and Compound B) in a 384-well plate for 30 minutes at room temperature.

    • The kinase reaction was initiated by the addition of a mixture of the substrate peptide and ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The amount of ATP remaining was quantified using a luciferase-based detection reagent, and the luminescence was measured on a plate reader.

  • Data Analysis: The luminescence signal, which is inversely proportional to kinase activity, was plotted against the compound concentration. The IC50 values were calculated using a four-parameter logistic fit.

Binding Affinity Determination (Surface Plasmon Resonance)

Direct binding of the compounds to Kinase X was measured using Surface Plasmon Resonance (SPR).

  • Instrumentation: A Biacore T200 instrument was used for all SPR experiments.

  • Procedure:

    • Recombinant Kinase X was immobilized on a CM5 sensor chip.

    • A series of concentrations for each compound were injected over the sensor surface.

    • The association and dissociation rates were monitored in real-time.

  • Data Analysis: The binding kinetics were analyzed using a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (Kd).

Mandatory Visualization

Hypothetical Signaling Pathway of Kinase X

The following diagram illustrates a hypothetical signaling cascade involving Kinase X, which is postulated to be a key regulator of cell proliferation.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein GEF GEF Adaptor Protein->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Kinase X Kinase X ERK->Kinase X Transcription Factor Transcription Factor Kinase X->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation This compound This compound This compound->Kinase X

Caption: Hypothetical signaling pathway showing Kinase X as a downstream effector of the MAPK/ERK pathway, leading to cell proliferation. This compound is depicted as an inhibitor of Kinase X.

Experimental Workflow for Kinase Inhibitor Screening

This diagram outlines the workflow for the primary in vitro screening and subsequent binding affinity validation.

cluster_0 Primary Screening cluster_1 Validation Compound Library Compound Library Kinase Assay (Luminescence) Kinase Assay (Luminescence) Compound Library->Kinase Assay (Luminescence) Hit Identification Hit Identification Kinase Assay (Luminescence)->Hit Identification SPR Analysis SPR Analysis Hit Identification->SPR Analysis Binding Affinity (Kd) Binding Affinity (Kd) SPR Analysis->Binding Affinity (Kd)

A Comparative Guide to Confirming the Identity and Purity of Synthesized 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to verify the identity and assess the purity of synthesized 3-methoxy-5-(trifluoromethyl)phenol (CAS No. 349-56-4). The following sections detail standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography, offering comparative data from structurally related compounds to aid in spectral interpretation and impurity profiling.

Physicochemical Properties

The initial characterization of a synthesized compound involves verifying its fundamental physical and chemical properties against known values. For this compound, these properties are summarized below.

PropertyValueSource
CAS Number 349-56-4[]
Molecular Formula C₈H₇F₃O₂[]
Molecular Weight 192.14 g/mol []
IUPAC Name This compound[]
Purity (Typical) ≥95%[]

Analytical Characterization Workflow

A logical workflow is essential for the efficient and thorough analysis of a newly synthesized compound. The process begins with basic spectroscopic confirmations of the chemical structure and functional groups, followed by chromatographic techniques to establish purity.

G Analytical Workflow for Identity and Purity Confirmation cluster_0 Identity Confirmation cluster_1 Purity Assessment MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC/UPLC NMR->HPLC Proceed if structure is correct IR FTIR Spectroscopy GC GC / GC-MS HPLC->GC Orthogonal Purity Check Synthesized_Product Synthesized This compound Synthesized_Product->MS Verify Molecular Weight Synthesized_Product->NMR Confirm Structure Synthesized_Product->IR Identify Functional Groups

Caption: Workflow for identity and purity verification.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. While reference spectra for this compound are not publicly available, this section provides detailed protocols and comparative data from analogous compounds to guide the analysis.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol (General):

  • Prepare a sample by dissolving 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 300 MHz or higher field spectrometer.[2]

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm).[3]

Comparative NMR Data:

The table below presents experimental NMR data for two closely related compounds: 3-methoxyphenol and 3-(trifluoromethyl)phenol. This data can be used to predict the approximate chemical shifts for the target compound, where one would expect to see features of both parent structures.

CompoundTechniqueExpected Signals and Shifts (ppm)
3-Methoxyphenol [3]¹H NMR (400 MHz, CDCl₃)~7.13 (t, 1H), ~6.50-6.41 (m, 3H), ~5.34 (s, 1H, -OH), ~3.77 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)~161.2, ~155.6, ~131.5, ~105.2, ~104.5, ~102.2, ~55.3 (-OCH₃)
3-(Trifluoromethyl)phenol ¹H NMRAromatic protons typically appear between 7.0-7.5 ppm. The phenolic -OH signal is a broad singlet.
¹⁹F NMRA sharp singlet is expected for the -CF₃ group.

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

Experimental Protocol (General - ESI):

  • Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol (e.g., 0.1 mg/mL).[2]

  • Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • The molecular ion peak should correspond to the calculated molecular weight of the compound (192.14 g/mol ).

Comparative Mass Spectrometry Data:

The molecular ion peak is the most critical piece of data for identity confirmation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M-H]⁻ Ion (m/z)Expected [M+H]⁺ Ion (m/z)
This compound C₈H₇F₃O₂192.14191.04193.05
3-Methoxyphenol [4]C₇H₈O₂124.14123.04125.06
3-(Trifluoromethyl)phenol [5]C₇H₅F₃O162.11161.02163.04

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized compound by separating it from unreacted starting materials, byproducts, or other impurities.

HPLC is a robust method for assessing the purity of non-volatile organic compounds.

Experimental Protocol (General):

  • HPLC System: Use a system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm or 270 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Data Presentation:

Purity is determined by the peak area percentage. The main peak should correspond to the product, while smaller peaks indicate impurities. A high-purity sample should exhibit a single major peak.

AnalytePurity (%)Retention Time (min)Potential Impurities
This compound>95%(Varies with conditions)Starting materials, isomeric byproducts

GC is suitable for analyzing volatile compounds. Phenols can sometimes show poor peak shape due to their polarity, but GC-MS is excellent for identifying volatile impurities.

Experimental Protocol (General):

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is often used.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • Injector: Split/splitless injector at 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-500 amu.

Comparative Data and Impurity Profiling:

GC-MS analysis allows for the tentative identification of impurities by comparing their mass spectra to library databases.

CompoundExpected RetentionKey Mass Fragments (m/z)
This compound (Varies)192 (M⁺) , fragments corresponding to loss of -CH₃, -OCH₃, -CF₃
3-(Trifluoromethyl)phenol [5](Shorter than target)162 (M⁺) , 143, 112
3-Methoxyphenol [4](Shorter than target)124 (M⁺) , 94, 81

References

Independent Verification of the Biological Activity of 3-methoxy-5-(trifluoromethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological activities of 3-methoxy-5-(trifluoromethyl)phenol against structurally related compounds. Due to the limited publicly available experimental data on this compound, this analysis is based on established structure-activity relationships of methoxyphenols and trifluoromethylphenols. The guide presents supporting experimental data from related compounds and detailed protocols for the independent verification of the predicted biological activities.

Executive Summary

Based on the analysis of structurally similar compounds, this compound is predicted to possess both antioxidant and anti-inflammatory properties. The phenolic hydroxyl group is a key determinant of antioxidant activity through hydrogen atom donation to scavenge free radicals. The methoxy group, being an electron-donating group, is expected to enhance this antioxidant potential. The trifluoromethyl group, a strong electron-withdrawing group, may modulate the electronic properties of the phenol ring, potentially influencing its biological activity. The anti-inflammatory effects of related methoxyphenols are often mediated through the inhibition of key signaling pathways such as NF-κB and MAPK. This guide outlines the necessary experimental protocols to verify these potential activities and elucidates the underlying signaling pathways.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported antioxidant and anti-inflammatory activities of various methoxyphenols and trifluoromethylphenols, providing a basis for predicting the potential efficacy of this compound.

Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds

CompoundAssayIC50 (µM)Reference
2-Methoxy-4-vinylphenolDPPH Radical Scavenging-[1]
p-MethoxyphenolRadical Scavenging (Induction Period)-[2]
2-Methoxyhydroquinone-64.3[3]
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)DPPH Radical Scavenging>1000[4]
Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid)DPPH Radical Scavenging25.7[4]
4-(Trifluoromethyl)phenol-Data not available
3-(Trifluoromethyl)phenol-Data not available

Table 2: Anti-inflammatory Activity of Structurally Related Phenolic Compounds

CompoundCell LineInhibitory EffectIC50 (µM)Reference
2-Methoxy-4-vinylphenolRAW 264.7Inhibition of NO and PGE2 production-[1][5]
4-Amino-2-methoxyphenolHuman Airway CellsInhibition of various inflammatory mediators410[3]
DiapocyninHuman Airway CellsInhibition of various inflammatory mediators20.3[3]
ApocyninHuman Airway CellsInhibition of various inflammatory mediators146.6[3]
4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenolRAW 264.7Inhibition of NO and PGE2 production-[6]

Experimental Protocols

To independently verify the predicted biological activities of this compound, the following detailed experimental protocols are recommended.

Antioxidant Activity Assessment

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [7][8]

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound stock solution, positive control (e.g., Ascorbic acid or Trolox), methanol.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity Assessment

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in 96-well or 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay) [9][10]

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Reagents: Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid), sodium nitrite standard solutions.

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

3. Measurement of Pro-inflammatory Cytokine Production (ELISA) [11][12]

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Reagents: Commercially available ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Follow the manufacturer's instructions provided with the ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

    • The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.

Mandatory Visualization

Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key inflammatory signaling pathways. Below are diagrams of the predicted signaling pathways that may be affected by this compound.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Compound Preparation Compound Preparation Pre-treatment Pre-treatment Compound Preparation->Pre-treatment DPPH Assay DPPH Assay Compound Preparation->DPPH Assay Cell Culture Cell Culture Cell Culture->Pre-treatment LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Griess Assay Griess Assay LPS Stimulation->Griess Assay ELISA ELISA LPS Stimulation->ELISA Western Blot Western Blot LPS Stimulation->Western Blot IC50 Calculation IC50 Calculation DPPH Assay->IC50 Calculation Cytokine Quantification Cytokine Quantification Griess Assay->Cytokine Quantification ELISA->Cytokine Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: Experimental workflow for biological activity verification.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Compound 3-methoxy-5- (trifluoromethyl)phenol Compound->IKK inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs activates MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs phosphorylates AP1 AP-1 MAPKs->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Gene Pro-inflammatory Gene Expression Compound 3-methoxy-5- (trifluoromethyl)phenol Compound->MKKs inhibits

Caption: Predicted inhibition of the MAPK signaling pathway.

References

assessing the advantages of the trifluoromethyl group in 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is paramount to enhancing the efficacy and pharmacokinetic profiles of lead compounds. The introduction of a trifluoromethyl (CF₃) group is a widely employed strategy in medicinal chemistry to confer desirable physicochemical and biological properties. This guide provides a comprehensive comparison of 3-methoxy-5-(trifluoromethyl)phenol and its non-fluorinated analog, 3-methoxyphenol, highlighting the distinct advantages imparted by the trifluoromethyl moiety. This analysis is supported by experimental and predicted data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

The trifluoromethyl group is a bioisostere of a methyl group, but its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bonds significantly alter a molecule's properties.[1][2] These alterations often lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated lipophilicity, all of which are critical for the development of successful therapeutic agents.[1][2]

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a trifluoromethyl group onto the phenol ring has a pronounced effect on its acidity (pKa) and lipophilicity (logP). A lower pKa indicates a stronger acid, while a higher logP value signifies greater lipid solubility.

PropertyThis compound3-MethoxyphenolAdvantage of the Trifluoromethyl Group
pKa 8.58 (Predicted)9.65 (Experimental)Increased Acidity
logP ~2.9 (Estimated based on XLogP3 of 3-methyl-5-(trifluoromethyl)phenol)[3]1.340 (Experimental)Increased Lipophilicity

Table 1: Comparison of the physicochemical properties of this compound and 3-methoxyphenol.

The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the phenoxide anion, leading to a significant increase in acidity (a lower pKa value) compared to 3-methoxyphenol. This modulation of acidity can be crucial for optimizing interactions with biological targets. Furthermore, the trifluoromethyl group substantially increases the lipophilicity of the molecule, as indicated by the higher estimated logP value. Enhanced lipophilicity can improve a compound's ability to cross cellular membranes, potentially leading to better absorption and distribution in the body.[1]

Metabolic Stability: Blocking Undesired Transformations

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][4]

Experimental Protocols

To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.

Determination of pKa (Spectrophotometric Method)

The acidity of a phenolic compound can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH.

Protocol:

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values are prepared.

  • Sample Preparation: A stock solution of the phenol derivative is prepared in a suitable solvent (e.g., methanol or ethanol).

  • Spectrophotometric Measurement: An aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the phenol have different extinction coefficients is measured for each pH. The pKa is then calculated using the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the deprotonated and protonated forms against the pH.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an organic phase.

Protocol:

  • Phase Preparation: n-Octanol and a buffered aqueous solution (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Sample Preparation: The test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A known volume of the solution containing the compound is mixed with a known volume of the other phase in a flask. The flask is then shaken for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Preparation of Reagents: Liver microsomes (containing cytochrome P450 enzymes) and an NADPH-regenerating system (cofactor for the enzymes) are prepared in a suitable buffer.

  • Incubation: The test compound is incubated with the liver microsomes and the NADPH-regenerating system at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which are measures of metabolic stability.

Visualizing the Trifluoromethyl Advantage

The following diagrams illustrate the concepts discussed in this guide.

Metabolic Blocking by CF3 cluster_0 Metabolism of 3-Methoxyphenol cluster_1 Metabolic Stability of this compound 3-Methoxyphenol 3-Methoxyphenol Metabolite Metabolite 3-Methoxyphenol->Metabolite CYP450 Oxidation This compound This compound No Metabolism No Metabolism This compound->No Metabolism CF3 group blocks oxidation

Caption: Metabolic blocking effect of the trifluoromethyl group.

Experimental Workflow for Microsomal Stability Assay Start Start Incubate Compound with Microsomes and NADPH Incubate Compound with Microsomes and NADPH Start->Incubate Compound with Microsomes and NADPH Quench Reaction at Time Points Quench Reaction at Time Points Incubate Compound with Microsomes and NADPH->Quench Reaction at Time Points Analyze by LC-MS Analyze by LC-MS Quench Reaction at Time Points->Analyze by LC-MS Calculate Half-life and Clearance Calculate Half-life and Clearance Analyze by LC-MS->Calculate Half-life and Clearance End End Calculate Half-life and Clearance->End

Caption: Workflow for the in vitro microsomal stability assay.

References

A Comparative Guide to the Metabolic Stability of 3-methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing novel therapeutics, understanding the metabolic fate of a drug candidate is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative evaluation of the metabolic stability of 3-methoxy-5-(trifluoromethyl)phenol, contrasting it with its structural analog, 3-methoxyphenol, to highlight the impact of trifluoromethylation. The information presented is supported by established experimental protocols and principles of drug metabolism.

The Role of the Trifluoromethyl Group in Enhancing Metabolic Stability

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2] By strategically placing a -CF3 group at a potential site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer half-life and improved pharmacokinetic properties.[1]

Comparative Metabolic Stability: this compound vs. 3-methoxyphenol

Table 1: Predicted Comparative Metabolic Stability in Human Liver Microsomes

Parameter3-methoxyphenolThis compoundRationale
Predicted Half-life (t½) ShorterLongerThe -CF3 group is expected to block aromatic hydroxylation, a primary metabolic pathway for phenols, thus slowing down metabolism.[1]
Predicted Intrinsic Clearance (CLint) HigherLowerA lower rate of metabolism results in a lower intrinsic clearance, indicating a reduced capacity of the liver to eliminate the compound.[1]
Primary Metabolic Pathways Aromatic hydroxylation, O-demethylation, Glucuronidation, SulfationO-demethylation, Glucuronidation, Sulfation (Aromatic hydroxylation is expected to be significantly reduced)Phenolic hydroxyl and methoxy groups are susceptible to Phase I and Phase II metabolism. The -CF3 group protects the aromatic ring from oxidative attack.

Experimental Protocols for Assessing Metabolic Stability

The following is a detailed protocol for a standard in vitro metabolic stability assay using human liver microsomes (HLM), a common method to evaluate the susceptibility of a compound to Phase I metabolism.

Human Liver Microsome Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound (e.g., this compound, 3-methoxyphenol)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Internal standard for analytical quantification

  • Acetonitrile or other suitable organic solvent to terminate the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[3]

    • Prepare the NADPH regenerating system solution in phosphate buffer.[3]

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[1]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[3][4]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).

Visualizing the Experimental Workflow and Metabolic Pathways

To further clarify the processes involved, the following diagrams created using the DOT language illustrate the experimental workflow and the predicted metabolic pathways.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, HLM, NADPH) plate_setup Plate Setup (Add HLM and Test Compound) prep_reagents->plate_setup pre_incubation Pre-incubation (37°C, 5-10 min) plate_setup->pre_incubation initiation Initiate Reaction (Add NADPH) pre_incubation->initiation incubation Incubation at 37°C (Time points: 0, 5, 15, 30, 45, 60 min) initiation->incubation termination Terminate Reaction (Add Acetonitrile + Internal Standard) incubation->termination centrifugation Centrifugation termination->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis (Calculate t½ and CLint) lcms_analysis->data_analysis caption Figure 1. Experimental workflow for the in vitro metabolic stability assay.

Figure 1. Experimental workflow for the in vitro metabolic stability assay.

G cluster_mp 3-methoxyphenol cluster_tfmp This compound mp 3-methoxyphenol mp_ox Hydroxylated Metabolites mp->mp_ox CYP450 (Hydroxylation) mp_dem 3-hydroxyphenol (Resorcinol) mp->mp_dem CYP450 (O-demethylation) mp_gluc Glucuronide Conjugate mp->mp_gluc UGTs mp_sulf Sulfate Conjugate mp->mp_sulf SULTs tfmp This compound tfmp_dem 3-hydroxy-5-(trifluoromethyl)phenol tfmp->tfmp_dem CYP450 (O-demethylation) tfmp_gluc Glucuronide Conjugate tfmp->tfmp_gluc UGTs tfmp_sulf Sulfate Conjugate tfmp->tfmp_sulf SULTs blocked Aromatic Hydroxylation Blocked tfmp->blocked caption Figure 2. Predicted metabolic pathways.

References

A Comparative Guide to the Synthetic Routes of Methoxy-Trifluoromethylphenol Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies

The introduction of both a methoxy and a trifluoromethyl group into a phenolic scaffold provides a valuable structural motif in medicinal chemistry and materials science. The specific arrangement of these substituents, or regioisomerism, can significantly impact the molecule's biological activity and physical properties. This guide presents a comparative analysis of various synthetic routes to key regioisomers of methoxy-trifluoromethylphenol, offering detailed experimental protocols and quantitative data to inform synthetic strategy and decision-making.

Comparison of Synthetic Strategies

Two principal retrosynthetic approaches dominate the synthesis of methoxy-trifluoromethylphenols:

  • Trifluoromethylation of a Methoxy-Substituted Phenol: This strategy involves the introduction of a trifluoromethyl group onto a commercially available or readily synthesized methoxyphenol. The primary challenge lies in controlling the regioselectivity of the trifluoromethylation reaction.

  • Modification of a Trifluoromethyl-Substituted Phenol: This approach begins with a trifluoromethylphenol and introduces the methoxy group, typically via O-methylation or by conversion of another functional group. Regioselectivity of the desired modification is a key consideration.

The choice between these strategies is often dictated by the availability and cost of starting materials, as well as the desired substitution pattern.

Synthetic Route Analysis

This section details specific synthetic routes for various regioisomers of methoxy-trifluoromethylphenol, providing experimental procedures and performance data.

Route 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)phenol

This high-yielding synthesis proceeds via the oxidation of a readily prepared boronic acid precursor.

Experimental Protocol:

To a 100 mL round-bottom flask, [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid (300 mg, 1.36 mmol), ethanol (15 mL), and a 30% aqueous solution of hydrogen peroxide (2 mL) are added. The reaction mixture is stirred at 80°C for 2 hours. After completion, the mixture is concentrated under reduced pressure. Water is then added to dilute the reaction mixture, which is subsequently washed with an aqueous solution of sodium sulfite. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.[1]

Starting MaterialKey ReagentsReaction TimeTemperatureYieldPurity
[2-Methoxy-5-(trifluoromethyl)phenyl]boronic acidHydrogen peroxide, Ethanol2 hours80°C95%>98% (oil)

DOT Script for Synthesis of 2-Methoxy-5-(trifluoromethyl)phenol

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Methoxy-5-(trifluoromethyl)phenylboronic acid reagents H₂O₂, Ethanol start->reagents product 2-Methoxy-5-(trifluoromethyl)phenol reagents->product 80°C, 2h (95% yield)

Caption: Oxidation of Boronic Acid to Phenol.

Route 2: Synthesis of 2-Methoxy-3-(trifluoromethyl)phenol

This multi-step route begins with the ortho-lithiation of 3-trifluoromethylanisole, followed by boronate formation and subsequent oxidation. Note that 2-methoxy-6-trifluoromethylphenol is an equivalent name for this isomer.

Experimental Protocol:

A solution containing 160 ml of 1.6 M butyllithium in hexane, 300 ml of tetrahydrofuran, and 40 ml of N,N,N',N'-tetramethylethylenediamine is cooled to -78°C. To this, 43.3 g of 3-trifluoromethylanisole is added with stirring under a nitrogen atmosphere. The solution is allowed to warm to room temperature and then re-cooled to -78°C, after which 35 ml of trimethyl borate is added. The solution is warmed to 20°C, and 50 ml of concentrated ammonia solution is added. The solvents are evaporated under reduced pressure. To the residue, 60 ml of 98-100% formic acid is added, followed by 25 ml of 35% hydrogen peroxide. The solution is extracted with a 1:1 mixture of ether and petroleum ether. The organic phase is separated, and the product is extracted with 2.5 N NaOH solution. The aqueous phase is then acidified with hydrochloric acid, and the product is extracted with dichloromethane. The solvent is mostly removed in vacuo, and petroleum ether is added to induce crystallization. The crystalline product is collected by filtration.

Starting MaterialKey ReagentsNumber of StepsOverall YieldFinal Purity
3-Trifluoromethylanisolen-BuLi, TMEDA, Trimethyl borate, H₂O₂, Formic acid318%Crystalline

DOT Script for Synthesis of 2-Methoxy-3-(trifluoromethyl)phenol

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 3-Trifluoromethylanisole intermediate Boronic Ester start->intermediate 1. n-BuLi, TMEDA 2. B(OMe)₃ product 2-Methoxy-3-(trifluoromethyl)phenol intermediate->product H₂O₂, Formic Acid (18% overall yield)

Caption: Multi-step Synthesis via Ortho-metalation.

Route 3: General Strategy - Trifluoromethylation of Methoxyphenols

A promising general method for the direct trifluoromethylation of unprotected phenols involves a copper-catalyzed radical process. This approach can be applied to various methoxyphenol isomers, although regioselectivity can be a challenge.

General Experimental Protocol:

In a suitable vessel, the starting methoxyphenol (1 equivalent), hydroquinone (0.5 equivalents), and a trifluoromethylating agent such as sodium triflinate (Langlois' reagent) or zinc(II) trifluoromethanesulfinate are dissolved in a solvent like DMSO. A catalytic amount of Copper(I) iodide (e.g., 0.004 equivalents) is added, and the reaction is initiated with an oxidant like tert-butyl hydroperoxide (tBuOOH). The reaction is typically stirred at room temperature for an extended period (e.g., 24-48 hours). The product mixture is then worked up and purified by chromatography to separate regioisomers.

Starting MaterialKey ReagentsRegioselectivityTypical Yields
MethoxyphenolCuI (cat.), Hydroquinone, CF₃-source (e.g., Langlois' reagent), tBuOOH, DMSOMixture of isomersModerate

DOT Script for General Trifluoromethylation of Methoxyphenols

G cluster_start Starting Material cluster_reagents Reagents cluster_product Products start Methoxyphenol reagents CuI, Hydroquinone, CF₃ Radical Source, tBuOOH start->reagents product Regioisomeric Mixture of Methoxy-trifluoromethylphenols reagents->product Room Temp, 24-48h

Caption: Copper-catalyzed Radical Trifluoromethylation.

Route 4: General Strategy - Methylation of Trifluoromethylphenols

An alternative general approach is the selective O-methylation of a trifluoromethylphenol. This can be a straightforward method if the desired trifluoromethylphenol isomer is commercially available or easily synthesized.

General Experimental Protocol:

A common method for the selective mono-methylation of phenols involves the use of dimethyl sulfate in the presence of a base. For example, resorcinol (1,3-dihydroxybenzene) can be selectively mono-methylated to 3-methoxyphenol.[2][3] A similar strategy can be applied to dihydroxybenzotrifluorides or other suitable precursors. In a three-necked flask, the trifluoromethylphenol (1 mole) is treated with a slight excess of a base like sodium hydroxide (1.25 mole). Dimethyl sulfate (1 mole) is then added dropwise while maintaining the temperature below 40°C. After the addition, the mixture is heated (e.g., on a boiling water bath for 30 minutes) to complete the reaction and consume any remaining dimethyl sulfate. After cooling, the organic layer is separated, and the aqueous layer is extracted. The combined organic phases are washed, dried, and fractionated to yield the methoxy-trifluoromethylphenol.

Starting MaterialKey ReagentsSelectivityTypical Yields
TrifluoromethylphenolDimethyl sulfate, Base (e.g., NaOH)O-methylationGood to high

DOT Script for General Methylation of Trifluoromethylphenols

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Trifluoromethylphenol reagents Dimethyl Sulfate, Base start->reagents product Methoxy-trifluoromethylphenol reagents->product <40°C then heat

Caption: Phenolic O-Methylation.

Conclusion

The synthesis of specific regioisomers of methoxy-trifluoromethylphenol can be achieved through various strategic approaches. For isomers where a corresponding boronic acid is accessible, oxidation presents a high-yielding and direct route, as demonstrated for 2-methoxy-5-(trifluoromethyl)phenol. Multi-step sequences involving directed ortho-metalation can provide access to other isomers, though often with lower overall yields.

General strategies such as the direct trifluoromethylation of methoxyphenols and the methylation of trifluoromethylphenols offer broader applicability but may require careful optimization to control regioselectivity and achieve satisfactory yields. The choice of the optimal synthetic route will ultimately depend on the specific target isomer, the availability of starting materials, and the desired scale of the synthesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-5-(trifluoromethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the operational disposal of 3-Methoxy-5-(trifluoromethyl)phenol, this guide offers procedural, step-by-step instructions to ensure the safe and compliant handling of this chemical waste.

Researchers and drug development professionals handle a diverse array of chemical compounds, and ensuring their proper disposal is paramount for laboratory safety and environmental protection. This compound is a halogenated phenolic compound that requires specific handling and disposal procedures due to its potential hazards. This document outlines the necessary steps for its safe disposal, from initial handling to final collection, empowering laboratory personnel to manage this waste stream responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, toxic in contact with skin, and can cause serious eye damage.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous waste.[2] As a halogenated organic compound, it must be segregated from other waste streams.[3]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste - Halogenated Organic."

  • Do not mix with non-halogenated solvents or other incompatible waste types, such as acids or bases.[3][4] Mixing can lead to dangerous reactions and complicates the disposal process.

2. Containerization:

  • Use a designated, compatible, and properly labeled waste container. The original container is often the best choice for storing the waste.[5]

  • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[4][5]

  • Ensure the container material is chemically resistant to this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

3. Labeling:

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3][6]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using chemical formulas or abbreviations.[6]

    • The accumulation start date (the date the first waste was added to the container).

    • The specific hazards associated with the chemical (e.g., Toxic, Corrosive).[2]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][7]

  • The SAA must be a secondary containment system (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]

  • Keep the waste container closed at all times, except when adding waste.[3][4][5]

5. Arranging for Disposal:

  • Once the container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7]

  • Do not dispose of this compound down the drain or in regular trash.[2][5][8] This is strictly prohibited and can lead to environmental contamination and regulatory violations.

Quantitative Data Summary
ParameterValueReference
UN Number 2810
Hazard Class 6.1 (Toxic)
Packing Group III
Toxicity to Fish (Fathead Minnow) LC50: 74 mg/L (96 h)
Toxicity to Daphnia (Water Flea) EC50: 41.1 mg/L (48 h)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Waste Generation: This compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Designated and Compatible Waste Container segregate->container label Label Container with 'Hazardous Waste' and Chemical Name container->label store Store in a Designated Satellite Accumulation Area (SAA) label->store ehs Arrange for Pickup by EHS or Licensed Contractor store->ehs end Proper Disposal ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Personal protective equipment for handling 3-Methoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3-Methoxy-5-(trifluoromethyl)phenol, ensuring laboratory safety and operational integrity.

This document provides critical safety and logistical information for the handling of this compound. Adherence to these procedures is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring stringent safety protocols. Based on available data, the primary hazards include:

  • Corrosive: Causes severe skin burns and eye damage.

  • Toxic: Harmful if swallowed or in contact with skin.

  • Irritant: May cause respiratory irritation.

  • Environmental Hazard: Harmful to aquatic life.

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

Body Part Personal Protective Equipment Specifications and Standards
Hands Double-gloving is recommended: an inner nitrile glove and an outer glove of a more resistant material.Inner Glove: Standard nitrile laboratory gloves. Outer Glove: Butyl rubber or neoprene gloves are recommended for handling phenols. Always inspect gloves for degradation before use and replace them immediately if compromised.[1]
Eyes/Face Safety goggles and a face shield.Safety goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes.
Body Chemical-resistant lab coat.A fully buttoned lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1]
Respiratory Not required under normal conditions with proper engineering controls.All handling of this compound must be conducted in a certified chemical fume hood.[1] In the event of a large spill or ventilation failure, a full-face respirator with appropriate cartridges should be used by trained emergency responders.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh/Measure in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, of this compound inside a chemical fume hood to prevent inhalation of vapors.[1]

    • Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid material, minimizing the generation of dust.

    • When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling and Decontamination:

    • Work Surfaces: Decontaminate all work surfaces that may have come into contact with the chemical using a 70% ethanol solution.[2]

    • Glassware and Equipment:

      • Rinse all contaminated glassware and equipment with a suitable solvent, such as acetone, within the fume hood.

      • Collect the solvent rinsate as halogenated hazardous waste.[3]

      • After the initial rinse, wash the glassware and equipment with soap and water.

    • PPE Removal:

      • Remove the outer gloves first and dispose of them in the designated solid hazardous waste container.

      • Remove the face shield and goggles.

      • Remove the lab coat, turning it inside out to prevent contamination of personal clothing.

      • Remove the inner nitrile gloves and dispose of them in the solid hazardous waste.

    • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Spill Management Plan

In the event of a spill, immediate and appropriate action is critical.

Spill Size Procedure
Small Spill (<100 mL or 100g) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2] 3. Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal. 4. Decontaminate the spill area with 70% ethanol and then wash with soap and water.[2]
Large Spill (>100 mL or 100g) 1. Evacuate the laboratory immediately. 2. Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. 3. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.

Disposal Workflow for this compound Waste

cluster_collection Waste Collection (in Fume Hood) cluster_container Containerization cluster_storage Storage & Disposal waste_liquid Liquid Waste (e.g., solutions, rinsates) container_liquid Labeled Halogenated Liquid Waste Container waste_liquid->container_liquid waste_solid Solid Waste (e.g., contaminated gloves, wipes) container_solid Labeled Halogenated Solid Waste Container waste_solid->container_solid storage_saa Store in Satellite Accumulation Area container_liquid->storage_saa container_solid->storage_saa storage_pickup Arrange for EHS Pickup storage_saa->storage_pickup

Caption: Disposal workflow for halogenated waste.

Disposal Protocol:

  • Segregation:

    • Halogenated waste must be collected separately from non-halogenated waste streams.[3]

    • Maintain separate, clearly labeled waste containers for liquid and solid halogenated waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled "Hazardous Waste," with the full chemical name and the term "Halogenated."

  • Solid Waste:

    • Collect all contaminated solid materials, such as gloves, absorbent pads, and pipette tips, in a separate, labeled container for solid halogenated waste.

  • Storage and Disposal:

    • Keep waste containers securely sealed when not in use.

    • Store the waste containers in a designated satellite accumulation area within the laboratory.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

By adhering to these detailed procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-5-(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5-(trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.